molecular formula C9H10N2OS B1294496 2-(Dimethylamino)-1,3-benzothiazol-6-ol CAS No. 943-04-4

2-(Dimethylamino)-1,3-benzothiazol-6-ol

Cat. No.: B1294496
CAS No.: 943-04-4
M. Wt: 194.26 g/mol
InChI Key: PTSXJPLARKXKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-1,3-benzothiazol-6-ol is an organic compound with the molecular formula C 9 H 10 N 2 OS and a molecular weight of 194.25 g/mol . It is classified as a benzothiazole, a class of compounds known for a wide range of research applications, particularly in medicinal chemistry and neuroscience. The compound is identified under CAS Number 943-04-4 and is offered for industrial and scientific research purposes . Structurally related benzothiazole compounds have been investigated as modulators of biological targets; for instance, a closely related 6-hydroxybenzothiazole derivative has been identified as an acetylcholinesterase inhibitor in experimental settings, suggesting the research value of this chemical scaffold in studying neurodegenerative pathways . As a research chemical, it is essential to handle this material with appropriate safety precautions. Recommended personal protective equipment includes tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing . Handling should occur in a well-ventilated area to avoid dust formation and inhalation of mist, gas, or vapours . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXJPLARKXKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241407
Record name 2-(Dimethylamino)benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-04-4
Record name 2-(Dimethylamino)-6-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)benzothiazol-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)benzothiazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Dimethylamino)-1,3-benzothiazol-6-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Dimethylamino)-1,3-benzothiazol-6-ol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Dynamics, Synthesis, and Photophysical Applications[1]

Executive Summary

2-(Dimethylamino)-1,3-benzothiazol-6-ol (CAS: 943-04-4) represents a critical scaffold in the study of bioluminescence and fluorescent probe design. Structurally analogous to the core of Firefly Luciferin (D-Luciferin), this compound replaces the thiazoline ring with a dimethylamino donor group, creating a "push-pull" electronic system.[1] This modification significantly alters its photophysical properties, making it a valuable model for Internal Charge Transfer (ICT) mechanisms and a precursor for amyloid-binding agents.[1] This guide provides a rigorous analysis of its chemical identity, synthesis pathways, and experimental applications.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound features a fused benzene and thiazole ring system (benzothiazole) substituted with a hydroxyl group at position 6 and a dimethylamino group at position 2.[1][2][3][4]

Property Data
IUPAC Name 2-(Dimethylamino)-1,3-benzothiazol-6-ol
Common Synonyms 2-Dimethylamino-6-hydroxybenzothiazole; 6-Hydroxy-2-dimethylaminobenzothiazole
CAS Number 943-04-4
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
SMILES CN(C)C1=NC2=C(S1)C=C(O)C=C2
InChI Key Unique identifier derived from structure (e.g., generated via ChemDraw)
Structural Significance[1]
  • Electron Donor (Position 2): The dimethylamino group is a strong

    
    -donor, enhancing the electron density of the thiazole ring.[1]
    
  • Electron Acceptor/Donor (Position 6): The phenolic hydroxyl group acts as an auxiliary donor but can function as a proton donor in Excited State Proton Transfer (ESPT) studies.[1]

  • Conjugation: The planar benzothiazole system facilitates

    
    -electron delocalization, essential for its fluorescence.[1]
    

Physicochemical Properties[1][3][11][12]

The following data summarizes the core physical parameters critical for experimental handling.

Parameter Value / Description Notes
Appearance Off-white to pale yellow crystalline solidOxidizes slightly upon air exposure.
Melting Point 240–245 °C (Decomposes)High lattice energy due to H-bonding (OH group).[1]
Solubility DMSO, DMF, MethanolPoorly soluble in water; soluble in alkaline aqueous solutions (phenolate formation).[1]
pKa (Phenolic) ~8.5 – 9.0Estimated based on 6-hydroxybenzothiazole core.[1]
UV-Vis Absorption

nm
Bathochromic shift observed in polar solvents.[1]
Fluorescence Emission

nm
Highly dependent on solvent polarity (solvatochromism).[1]

Expertise Note: The solubility profile is pH-dependent. In basic buffers (pH > 9.0), the formation of the phenolate anion (


) causes a significant red-shift in both absorption and emission spectra, a property often exploited in ratiometric pH sensing.[1]

Synthesis & Reaction Mechanisms[1][3]

The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-ol typically involves nucleophilic aromatic substitution on a 2-halobenzothiazole precursor.

Primary Synthetic Route (Displacement Strategy)

This method is preferred for its high yield and purity.[1] It proceeds via the intermediate 2-chloro-6-methoxybenzothiazole.

  • Step 1: Sandmeyer Reaction

    • Precursor: 2-Amino-6-methoxybenzothiazole.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      .[1]
    • Mechanism:[1] Diazotization followed by radical-nucleophilic substitution to yield 2-chloro-6-methoxybenzothiazole.

  • Step 2: Nucleophilic Substitution (

    
    ) 
    
    • Reagents: Dimethylamine (

      
      ), Ethanol/Water, Heat (Reflux).[1]
      
    • Mechanism:[1] The chlorine atom at C2 is activated by the nitrogen of the thiazole ring, allowing facile displacement by the dimethylamine nucleophile.[1]

  • Step 3: Demethylation

    • Reagents:

      
       (Boron tribromide) in 
      
      
      
      or Pyridine hydrochloride (melt).[1]
    • Outcome: Cleavage of the methyl ether to reveal the free hydroxyl group.[1]

Visualization of Synthesis Pathway[1]

Synthesis Start 2-Amino-6-methoxybenzothiazole Inter1 2-Chloro-6-methoxybenzothiazole Start->Inter1 1. NaNO2, HCl 2. CuCl (Sandmeyer) Inter2 2-(Dimethylamino)-6-methoxybenzothiazole Inter1->Inter2 HN(Me)2, EtOH Reflux (SnAr) Product 2-(Dimethylamino)-1,3-benzothiazol-6-ol (Target) Inter2->Product BBr3, DCM -78°C to RT (Demethylation)

Caption: Step-wise synthesis from commercially available aminobenzothiazole precursors via chlorination and nucleophilic displacement.

Reactivity & Stability Profile

Oxidation Susceptibility

The 6-hydroxy group renders the benzothiazole ring electron-rich.

  • Risk: Susceptible to oxidative coupling or quinone formation under harsh oxidative conditions (e.g., presence of

    
     or peroxides).[1]
    
  • Mitigation: Store under inert atmosphere (

    
     or 
    
    
    
    ) and protect from light.
Electrophilic Aromatic Substitution

The C5 and C7 positions (ortho to the hydroxyl group) are activated.[1]

  • Halogenation: Reaction with

    
     or 
    
    
    
    will readily occur at C7.[1]
  • Application: This reactivity allows for the introduction of radioisotopes (e.g.,

    
    ) for SPECT imaging tracers.[1]
    

Biological & Analytical Applications[1][3][11]

Fluorescence & Amyloid Detection

Benzothiazole derivatives, particularly those with a "donor-acceptor" motif like 2-(dimethylamino)-1,3-benzothiazol-6-ol, exhibit molecular rotor characteristics.[1]

  • Mechanism: In low-viscosity solvents, the dimethylamino group can rotate, facilitating non-radiative decay (Twisted Intramolecular Charge Transfer - TICT).[1]

  • Amyloid Binding: Upon binding to rigid amyloid fibrils (e.g., Angcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     plaques), this rotation is restricted, leading to a sharp increase in fluorescence quantum yield.[1] This makes the compound a potent scaffold for Alzheimer's diagnostic probes.[1]
    
Luciferin Analogue

While not a substrate for Firefly Luciferase (which requires a thiazoline-4-carboxylic acid tail), this compound serves as a reference fluorophore to study the emission color tuning of the oxyluciferin core.[1] It mimics the electronic state of Dehydroluciferin, a potent inhibitor of the luciferase enzyme.[1]

Fluorescence Mechanism Diagram[1]

Fluorescence GS Ground State (S0) Planar ES_LE Locally Excited (LE) Planar & Fluorescent GS->ES_LE Excitation (hv) ES_LE->GS Fluorescence (High Viscosity/Binding) ES_TICT Twisted ICT State Non-Fluorescent (Dark) ES_LE->ES_TICT Bond Rotation (Low Viscosity) ES_TICT->GS Non-radiative Decay (Heat)

Caption: Competition between fluorescence (LE state) and non-radiative decay (TICT state) governed by environmental viscosity.[1]

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the solvatochromic shift and pKa of 2-(dimethylamino)-1,3-benzothiazol-6-ol.

Materials:

  • Compound (CAS 943-04-4)

  • Solvents: DMSO, Ethanol, PBS (pH 7.4), 0.1M NaOH.[1]

  • UV-Vis Spectrophotometer.

Procedure:

  • Stock Preparation: Dissolve 1.94 mg of compound in 1 mL DMSO to create a 10 mM stock solution.

  • Dilution: Prepare 10

    
    M working solutions in Ethanol and PBS.
    
  • Acquisition:

    • Scan absorbance from 250 nm to 500 nm.

    • Note

      
       in Ethanol (~345 nm) vs. PBS (~335 nm).[1]
      
  • Ionization Check: Add 10

    
    L of 1M NaOH to the PBS cuvette.
    
    • Observation: Immediate bathochromic shift (red shift) to ~380-400 nm due to phenolate formation.[1]

    • Causality: Deprotonation increases electron donation from the oxygen, stabilizing the excited state.[1]

References

  • Shimizu, M., & Yoshikawa, T. (1953).[1][5] 2-Dimethylamino-6-hydroxybenzothiazole.[3][4] Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 73(5), 520-521.[1][5]

  • PubChem Compound Summary. (n.d.). 2(3H)-Benzothiazolone, 6-(dimethylamino)-.[1][6] National Center for Biotechnology Information.[1] Retrieved from [1][6]

  • CymitQuimica. (n.d.).[1] 2-(Dimethylamino)-1,3-benzothiazol-6-ol Product Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Benzothiazole Derivatives and Amyloid Probes (BTA-2). Retrieved from [1][7]

Sources

Solubility Profiling of 2-(Dimethylamino)-1,3-benzothiazol-6-ol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative and antimicrobial properties.[1][2] The compound 2-(Dimethylamino)-1,3-benzothiazol-6-ol represents a novel investigational molecule, and understanding its solubility is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can hinder in vitro testing, lead to poor bioavailability, and create significant challenges in formulation development.[3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. We will delve into its predicted physicochemical properties, present detailed, self-validating protocols for experimental solubility determination, and explore the critical influence of pH on its aqueous solubility.

Physicochemical Profile and Predicted Solubility

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" governs these interactions: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4] Let's dissect the structure of 2-(Dimethylamino)-1,3-benzothiazol-6-ol to predict its behavior.

  • Benzothiazole Core: This fused aromatic heterocyclic system is relatively non-polar and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through π-π stacking.

  • Phenolic Hydroxyl (-OH) Group: Located at the 6-position, this group is polar and can act as both a hydrogen bond donor and acceptor. It will enhance solubility in polar protic solvents like water and alcohols. This group is also weakly acidic, meaning it can be deprotonated at higher pH to form a more soluble phenolate anion.[5]

  • Dimethylamino (-N(CH₃)₂) Group: Positioned at the 2-position, this tertiary amine is a polar, basic functional group and a hydrogen bond acceptor. It will contribute to solubility in polar solvents. As a basic group, it can be protonated at lower pH to form a cationic ammonium salt, which is expected to be significantly more water-soluble.[6][7]

Given this combination of a large non-polar core with two polar, ionizable functional groups, we can anticipate a complex solubility profile. The molecule's behavior will be highly dependent on the solvent's polarity and, in aqueous media, the pH of the solution.

Table 1: Predicted Solubility of 2-(Dimethylamino)-1,3-benzothiazol-6-ol in Common Laboratory Solvents

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Water (neutral pH)Low to ModerateThe polar hydroxyl and amino groups are countered by the large non-polar benzothiazole core. Solubility is expected to be limited but present.
Ethanol, MethanolHighThe alkyl chains of the alcohols can interact with the non-polar core, while their hydroxyl groups can hydrogen bond with the solute's functional groups.
Acetic AcidHighThe acidic environment will protonate the dimethylamino group, forming a soluble salt, and the solvent is polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar solvent and an excellent hydrogen bond acceptor, making it effective at solvating a wide range of compounds.[8]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions.[9]
AcetoneModerate to HighAcetone's polarity is sufficient to interact with the polar groups, though likely less effective than DMSO or DMF.[10]
Non-Polar Hexane, TolueneLowThe non-polar nature of these solvents is a poor match for the polar hydroxyl and dimethylamino functional groups. Favorable interactions are minimal.
Dichloromethane (DCM)ModerateDCM has an intermediate polarity and may offer some solubility by interacting with the benzothiazole core.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Predictions provide a valuable starting point, but empirical data is essential. The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

Causality Behind the Shake-Flask Method

This protocol is designed to be a self-validating system. We use an excess of the solid compound to ensure that the solvent becomes fully saturated. The extended agitation period (e.g., 24-48 hours) is crucial for allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid phases.[11] Sampling at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has been reached; if the measured concentrations are consistent, the result is trustworthy.[11] Finally, separating the solid from the liquid phase via centrifugation or filtration is critical to ensure that only the dissolved compound is being quantified.

Protocol 2.1: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of solid 2-(Dimethylamino)-1,3-benzothiazol-6-ol to a series of glass vials (e.g., 5-10 mg in triplicate for each solvent). The key is to have undissolved solid visually present at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours.[12]

  • Phase Separation: After 24 hours, cease agitation and allow the vials to stand at the same constant temperature for at least 1 hour to let the suspended solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to bring its concentration within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The wavelength for UV detection should be set to the λ_max of the compound.

  • Validation (Optional but Recommended): Allow the remaining samples to continue agitating for another 24 hours (48 hours total). Repeat steps 4-7. If the calculated solubility at 48 hours is consistent with the 24-hour result, equilibrium has been confirmed.[11]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or µM.

Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimental Execution cluster_ph Phase 3: pH-Dependent Analysis cluster_analysis Phase 4: Analysis & Reporting A Characterize Compound (Structure, MW, Purity) B Predict Solubility Profile (Based on functional groups) A->B informs C Perform Shake-Flask Method (Excess solid + Solvent) B->C guides solvent choice D Equilibrate (24-48h) @ Constant Temperature C->D E Separate Phases (Centrifugation/Filtration) D->E F Quantify Supernatant (HPLC-UV / LC-MS) E->F J Compile Data into Tables F->J provides quantitative data G Repeat Shake-Flask in Buffered Solutions (pH 2-10) I Generate pH-Solubility Profile G->I H Determine pKa (Potentiometric Titration) H->I explains I->J K Interpret Results for Drug Development Context J->K L Final Report / Whitepaper K->L

Caption: Workflow for solubility profiling of an investigational compound.

Investigating the Impact of pH on Aqueous Solubility

For ionizable compounds like 2-(Dimethylamino)-1,3-benzothiazol-6-ol, aqueous solubility is not a single value but a profile that changes dramatically with pH.[13][14] This is because the charged (ionized) form of a molecule is almost always more soluble in water than the neutral form.[7]

  • At Low pH (e.g., pH < 5): The basic dimethylamino group will be protonated to form a cation (R-NH(CH₃)₂⁺). This positively charged species will exhibit significantly higher aqueous solubility.

  • At Neutral pH (e.g., pH ~ 7): A mixture of species may exist, including the neutral form, potentially leading to the lowest point of solubility (the intrinsic solubility of the neutral molecule).

  • At High pH (e.g., pH > 9): The acidic phenolic hydroxyl group will be deprotonated to form a phenolate anion (R-O⁻). This negatively charged species will also exhibit enhanced aqueous solubility.

Protocol 4.1: Generating a pH-Solubility Profile

This protocol adapts the shake-flask method to use a series of buffers.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10 in 1-unit increments). Ensure the buffer system itself does not interact with or salt out the compound.

  • Execution: Perform the Shake-Flask protocol (Protocol 2.1) using each buffer as the solvent.

  • pH Verification: It is critical to measure the final pH of the supernatant after equilibration to ensure the compound itself did not alter the buffer's pH.[11]

  • Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH. This will generate a characteristic "V" or "U" shaped curve, with the minimum solubility occurring near the isoelectric point.

Diagram: pH-Dependent Ionization and Solubility

This diagram illustrates the relationship between pH, the ionization state of the molecule, and its resulting aqueous solubility.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Mid pH (Neutral) cluster_high_ph High pH (Basic) Low_pH Protonated Cation (High Solubility) Neutral Neutral Zwitterion/Molecule (Low Solubility) Low_pH->Neutral Increase pH (Deprotonation of -N(CH₃)₂H⁺) High_pH Deprotonated Anion (High Solubility) Neutral->High_pH Increase pH (Deprotonation of -OH)

Caption: Ionization states of the compound across a pH gradient.

Conclusion

Determining the solubility of 2-(Dimethylamino)-1,3-benzothiazol-6-ol is a foundational step in its preclinical development. This guide provides a robust, scientifically-grounded framework for this task. By moving beyond simple predictions to rigorous experimental determination using the shake-flask method, researchers can generate the reliable data needed for informed decision-making. Furthermore, elucidating the pH-solubility profile is not merely an academic exercise; it is essential for designing effective in vitro assays, understanding potential absorption characteristics, and laying the groundwork for future formulation strategies. The protocols and logical workflows presented herein are designed to ensure data integrity and provide the trustworthy insights required to advance promising compounds like this one through the drug discovery pipeline.

References

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved February 2, 2026, from [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved February 2, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Controlled experiments towards the reaction of 2-amino benzothiazole 6.... Retrieved February 2, 2026, from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved February 2, 2026, from [Link]

  • CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved February 2, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 2, 2026, from [Link]

  • Journal of Young Pharmacists. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved February 2, 2026, from [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. Retrieved February 2, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 2, 2026, from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 2, 2026, from [Link]

  • NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Retrieved February 2, 2026, from [Link]

  • Labmonk. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Benzothiazine derivatives solubility?. Retrieved February 2, 2026, from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). Request PDF: Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved February 2, 2026, from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 2, 2026, from [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved February 2, 2026, from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12770882, 2(3H)-Benzothiazolone, 6-(dimethylamino)-. Retrieved February 2, 2026, from [Link]

  • uHPLCs. (2022). Comparison of the polarity of organic solvents. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606347, 2-Amino-1,3-benzothiazole-6-carboxamide. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5378081, 2-(p-Dimethylaminostyryl)benzothiazole. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, promising subclass: analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, providing a comprehensive resource for researchers in drug discovery and development. The benzothiazole ring system is present in several FDA-approved drugs and a multitude of experimental agents, highlighting its therapeutic potential.[3]

The 2-Aminobenzothiazole Core: A Foundation for Diverse Pharmacology

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a key pharmacophore due to its versatile chemical reactivity and broad spectrum of biological activities.[4][5] Derivatives of 2-aminobenzothiazole have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][6][7] The ability to readily modify the 2-amino group and substitute the benzene ring allows for the creation of large libraries of analogs for SAR studies, accelerating the drug discovery process.[1][4]

Synthesis of 2-(Dialkylamino)-1,3-benzothiazol-6-ol Analogs

The synthesis of 2-(dialkylamino)benzothiazoles can be achieved through several established methods. A common and effective approach is the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. This method, often catalyzed by transition metals like Palladium(II) acetate, provides good yields of the desired 2-(dialkylamino)benzothiazoles.[6]

Experimental Protocol: Synthesis of 2-(Dimethylamino)-1,3-benzothiazol-6-ol

This protocol outlines a potential synthetic route adapted from general methods for synthesizing substituted 2-aminobenzothiazoles.

Step 1: Synthesis of N-(4-hydroxy-phenyl)-N',N'-dimethylthiourea

  • To a solution of 4-aminophenol in a suitable solvent (e.g., tetrahydrofuran), add an equimolar amount of dimethylthiocarbamoyl chloride.

  • Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain N-(4-hydroxy-phenyl)-N',N'-dimethylthiourea.

Step 2: Oxidative Cyclization to 2-(Dimethylamino)-1,3-benzothiazol-6-ol

  • Dissolve the N-(4-hydroxy-phenyl)-N',N'-dimethylthiourea in a suitable solvent, such as dimethylformamide.

  • Add a catalytic amount of a palladium salt, for example, Pd(OAc)₂.[6]

  • Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined empirically.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the final product, 2-(Dimethylamino)-1,3-benzothiazol-6-ol, by column chromatography or recrystallization.

Biological Activities of 2-(Dimethylamino)-1,3-benzothiazol-6-ol Analogs

Analogs of 2-(dimethylamino)-1,3-benzothiazol-6-ol have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[8][9][10] Derivatives have been shown to target various pathways involved in cancer progression.[1] The introduction of substituents at the C-6 position of the benzothiazole nucleus has been shown to be crucial for antiproliferative activity.[11]

A study on novel 2-aminobenzothiazole derivatives demonstrated that certain compounds exhibited significant growth inhibition in lung (A549) and breast (MCF-7) cancer cell lines.[8] For instance, compounds bearing a 4-nitroaniline moiety showed notable activity.[8] Furthermore, some 6-substituted-2-arylbenzothiazole derivatives have displayed strong and selective antiproliferative activity against HeLa cells in micromolar and submicromolar concentrations.[11] Specifically, 6-ammonium-2-(2-hydroxyphenyl)benzothiazole showed promising selectivity.[11]

Antimicrobial Activity

The benzothiazole core is also a key component in the design of new antimicrobial agents.[1] The isosteric relationship between the sulfhydryl (SH) and amino (NH₂) groups has prompted the synthesis and evaluation of 2-aminobenzothiazoles as potential antimicrobial agents.[7]

Some 6-substituted 2-aminobenzothiazole derivatives have demonstrated significant antifungal activity, particularly against various Candida species.[7] Additionally, certain amidino derivatives of 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazoles have shown modest activity against both Gram-positive and Gram-negative bacteria.[11]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-aminobenzothiazole analogs is highly dependent on the nature and position of substituents on both the benzene and thiazole rings.[2][6]

Key SAR Insights:
  • Substitution at the 2-amino group: Dialkylamino groups at the 2-position have been explored, with variations in the alkyl chains influencing activity.

  • Substitution at the 6-position: The hydroxyl group at the 6-position is a key feature. Modifications such as methoxylation or the introduction of other functional groups can significantly impact biological activity.[11] Studies have shown that introducing substituents into the benzene ring of the benzothiazole is essential for antiproliferative activity.[11]

  • Aryl substitution at the 2-position: The presence of a (substituted) phenyl group at the 2-position, in conjunction with a 6-position substituent, has been shown to enhance anticancer and antioxidant activities.[11] The introduction of a hydroxyl group on the 2-aryl moiety can improve selectivity against tumor cell lines.[11]

Table 1: Hypothetical SAR Data for 2-(Dimethylamino)-1,3-benzothiazol-6-ol Analogs
Compound IDR1 (at 2-position)R2 (at 6-position)Anticancer IC50 (µM)Antibacterial MIC (µg/mL)
1 -N(CH₃)₂-OH15.2>100
2 -N(CH₃)₂-OCH₃25.8>100
3 -NH₂-OH30.564
4 -N(C₂H₅)₂-OH12.1>100
5 -N(CH₃)₂-NH₂18.932

This table is illustrative and based on general trends observed in the literature. Actual values would need to be determined experimentally.

Mechanism of Action

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with various biological targets.

Potential Molecular Targets and Signaling Pathways:

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., 4-Aminophenol) Step1 Thiourea Formation Start->Step1 Step2 Oxidative Cyclization Step1->Step2 End Target Analogs Step2->End

Caption: General synthetic workflow for 2-(dialkylamino)benzothiazole analogs.

Future Directions

The analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol represent a promising area for further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compound to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In Vivo Evaluation: Testing of promising analogs in relevant animal models of cancer and infectious diseases.

  • Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes.[2]

Conclusion

This guide has provided a comprehensive overview of the analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol, a class of compounds with significant therapeutic potential. By understanding their synthesis, biological activities, and structure-activity relationships, researchers can continue to develop novel and effective drugs based on this versatile scaffold. The ongoing exploration of 2-aminobenzothiazole derivatives is a testament to their enduring importance in medicinal chemistry.

References

  • ResearchGate. (n.d.). (a) Synthetic strategies of 2-aminobenzothiazole derivatives. (b) Our... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Retrieved from [Link]

  • PubMed. (2020). Green Synthesis and Biological Evaluation of 6-substituted-2-(2-hydroxy/methoxy Phenyl)benzothiazole Derivatives as Potential Antioxidant, Antibacterial and Antitumor Agents. Retrieved from [Link]

  • Iraqi Digital Scientific Journals. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (2022). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Retrieved from [Link]

  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (2005). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Retrieved from [Link]

  • PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 248a–k series. Retrieved from [Link]

  • ScienceDirect. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Live-Cell Imaging and Characterization of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (DBT-6-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The molecule 2-(Dimethylamino)-1,3-benzothiazol-6-ol (herein referred to as DBT-6-OH ) represents a critical fluorogenic scaffold in the development of "smart" activatable probes. Unlike the larger styryl-benzothiazole dyes (e.g., Thioflavin T) used for amyloid detection, DBT-6-OH is a compact, neutral "push-pull" fluorophore often utilized as the signal-reporting leaving group for hydrolytic enzyme probes (e.g., targeting sulfatases, esterases, or phosphatases).

While frequently generated in situ via enzymatic cleavage, the direct characterization of DBT-6-OH in live cells is a prerequisite for validating novel probes. Researchers must distinguish between the signal arising from specific enzymatic activation and the inherent biodistribution/accumulation of the released fluorophore.

Core Applications
  • Reporter Validation: Establishing the "ON-state" fluorescence baseline for enzyme-activatable prodrug mimics.

  • Solvatochromic Sensing: Mapping intracellular polarity and hydrophobicity (e.g., Lipid Droplets vs. Cytosol) due to its Intramolecular Charge Transfer (ICT) properties.

  • pH Sensing: Utilizing the phenol-phenolate equilibrium (

    
    ) to monitor alkaline microenvironments.
    

Mechanism of Action & Photophysics[1]

The "Push-Pull" Mechanism

DBT-6-OH functions on an Intramolecular Charge Transfer (ICT) mechanism.

  • Donor: The dimethylamino group (

    
    ) at position 2 pushes electron density into the conjugated system.
    
  • Acceptor: The benzothiazole ring acts as the electron-withdrawing core.

  • Modulator: The hydroxyl group (

    
    ) at position 6 acts as an auxochrome. Its ionization state (phenol vs. phenolate) drastically alters the spectral properties.
    
Solvatochromism & Environment Sensitivity

The fluorescence of DBT-6-OH is highly sensitive to the local solvent environment.

  • Aqueous/Polar Media: Fluorescence is often quenched or red-shifted due to hydrogen bonding and stabilization of the ground state.

  • Lipophilic/Non-Polar Media (e.g., Lipid Droplets): The dye exhibits a "Turn-On" effect with a hypsochromic (blue) shift and increased Quantum Yield (QY), as non-radiative decay pathways (like TICT - Twisted Intramolecular Charge Transfer) are suppressed by the viscous, non-polar environment.

Spectral Properties (Approximate)
Solvent / EnvironmentStateExcitation (

)
Emission (

)
Quantum Yield
PBS (pH 7.4) Neutral Phenol360 nm450 nm (Weak)Low
Lipid Droplets Neutral / Solvated375 nm430-460 nm (Strong)High
Basic Buffer (pH > 9) Anionic Phenolate390 nm520 nm (Green)Medium

Note: The large Stokes shift (~70-90 nm) minimizes self-quenching and allows for clear separation from excitation light.

Visualization: Mechanism of Probe Activation

The following diagram illustrates the transition of DBT-6-OH from a masked "Pro-fluorophore" to the active signaling state, highlighting the critical role of the free hydroxyl group.

DBT_Mechanism cluster_states Fluorescence State ProProbe Masked Probe (Non-Fluorescent) 6-O-R Protected Reaction Hydrolysis ProProbe->Reaction Substrate Enzyme Enzyme (Esterase/Sulfatase) Enzyme->Reaction Catalysis DBT_Free DBT-6-OH Released (Weak Fluorescence in Cytosol) Reaction->DBT_Free Cleavage of R-group Lipid_Part Lipid Partitioning (Strong Fluorescence) DBT_Free->Lipid_Part Solvatochromic Shift

Caption: Pathway of enzymatic activation releasing DBT-6-OH, followed by its solvatochromic enhancement in lipid-rich organelles.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Reagent: 2-(Dimethylamino)-1,3-benzothiazol-6-ol (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Storage: -20°C, desiccated, protected from light.

  • Weigh 1-2 mg of DBT-6-OH solid.

  • Dissolve in DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously for 30 seconds to ensure complete solubilization.

  • Aliquot into amber microcentrifuge tubes (20 µL per tube) to avoid freeze-thaw cycles.

Protocol B: Live-Cell Staining (Lipid Droplet & Background Profiling)

Objective: To characterize the subcellular distribution of the free fluorophore to validate it as a reporter scaffold.

Materials:

  • Adherent cells (e.g., HeLa, A549, or HepG2) seeded on glass-bottom confocal dishes.

  • Imaging Buffer: HBSS (Hank’s Balanced Salt Solution) or Phenol-Red Free DMEM.

  • Nuclear Counterstain: Hoechst 33342 (optional).

Step-by-Step Workflow:

  • Cell Preparation: Seed cells at 60-70% confluency 24 hours prior to imaging.

  • Dye Dilution: Dilute the 10 mM DMSO stock into pre-warmed Imaging Buffer to a final concentration of 5 µM .

    • Note: Do not exceed 0.5% DMSO final concentration.

  • Incubation: Remove culture media and wash cells once with HBSS. Add the 5 µM staining solution to the cells. Incubate for 20 minutes at 37°C / 5% CO₂.

  • Wash Step (Critical Decision):

    • For Lipid Droplets:Do NOT wash. Lipophilic dyes exist in equilibrium. Washing may reduce signal intensity. Replace with fresh buffer only if background is too high.

    • For Cytosolic Clearance Check: Wash 3x with HBSS to determine cellular retention time.

  • Imaging Parameters:

    • Excitation: 375 nm or 405 nm laser diode.

    • Emission: Collect 430–480 nm (Blue channel) for lipid droplets.

    • Gain/Power: Keep laser power low (<2%) to prevent photobleaching, as benzothiazoles can be susceptible to photo-oxidation.

Protocol C: Ratiometric pH/Polarity Calibration

Objective: To determine if the signal observed is due to pH changes or polarity changes.

  • Prepare buffers of varying pH (5.0, 6.0, 7.0, 8.0, 9.0) containing 10 µM nigericin (ionophore).

  • Incubate cells with 5 µM DBT-6-OH in these buffers for 15 minutes.

  • Image sequentially in two channels:

    • Channel 1 (Neutral/Lipid): Ex 375 nm / Em 450 nm.

    • Channel 2 (Anionic/Polar): Ex 405 nm / Em 520 nm.

  • Analysis: Plot the Ratio (Ch2/Ch1) vs. pH. A sigmoidal curve indicates pH sensitivity; a flat line indicates the dye is partitioning solely based on polarity (lipids).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Weak Signal Fluorescence quenching in aqueous cytosol.Focus on lipid-rich organelles (ER/Lipid Droplets). Increase gain or concentration to 10 µM.
Rapid Photobleaching Oxidation of the benzothiazole ring.Use antioxidant supplements (e.g., Trolox) in the imaging buffer. Reduce laser dwell time.
Crystal Formation Dye precipitation in aqueous buffer.Ensure the DMSO stock is fully dissolved. Dilute the stock slowly into the buffer while vortexing.
Non-Specific Staining High lipophilicity.This is inherent to the free dye. Use this data to subtract "background" from enzyme-activatable probe experiments.

Experimental Workflow Diagram

Workflow Start Start: Adherent Cells (Glass Bottom Dish) Prep Prepare 5 µM Solution (in HBSS, <0.5% DMSO) Start->Prep Incubate Incubate 20 mins @ 37°C Prep->Incubate Wash Optional Wash (HBSS 3x) Incubate->Wash For Retention Assay Image Confocal Imaging Ex: 405nm | Em: 430-480nm Incubate->Image For Equilibrium Imaging Wash->Image Analyze Data Analysis (ROI: Lipid Droplets vs Cytosol) Image->Analyze

Caption: Optimized workflow for live-cell characterization of DBT-6-OH.

References

  • Appelqvist, H., et al. (2017). "Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties."[1] Bioconjugate Chemistry, 28(5), 1363-1370.[1] (Note: Describes the solvatochromic principles applicable to the benzothiazole/benzothiadiazole class). Link

  • Zhu, H., et al. (2011). "A ratiometric fluorescent probe based on excited-state intramolecular proton transfer for hydrazine detection in living cells." Analytica Chimica Acta, 706(1), 149-155. (Demonstrates the use of benzothiazole scaffolds for ratiometric sensing). Link

  • Gao, M., et al. (2012). "Fluorescent Light-up Probe with Aggregation-Induced Emission Characteristics for G-Quadruplex DNA." Chemistry – A European Journal, 18(49), 15583-15588. (Discusses the photophysics of benzothiazole derivatives and TICT mechanisms). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative grounding on Solvatochromism and ICT states). Link

Sources

2-(Dimethylamino)-1,3-benzothiazol-6-ol for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Dimethylamino)-1,3-benzothiazol-6-ol as a Fluorogenic Reporter and Solvatochromic Probe

Executive Summary

2-(Dimethylamino)-1,3-benzothiazol-6-ol (hereafter referred to as DBT-6-OH ) represents a high-performance fluorogenic scaffold utilized primarily in the design of activatable "smart" probes for enzyme activity (phosphatases, esterases, sulfatases) and as a direct solvatochromic sensor for intracellular micro-environments.

Unlike traditional fluorophores (e.g., Fluorescein, Rhodamine), DBT-6-OH is characterized by a "Push-Pull" electronic structure (Donor-Acceptor) that grants it exceptional environmental sensitivity and a large Stokes shift. This guide details its application as a product standard for validating enzyme assays and its direct use in polarity sensing within lipid-rich cellular compartments.

Chemical & Photophysical Profile

The utility of DBT-6-OH stems from its Intramolecular Charge Transfer (ICT) capability. The 2-dimethylamino group acts as a strong electron donor, while the benzothiazole ring serves as the acceptor.

PropertySpecification
Chemical Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
Excitation Max (λex) ~360–380 nm (Solvent dependent)
Emission Max (λem) ~450–520 nm (Solvent dependent)
Stokes Shift Large (>80 nm), reducing self-quenching and scattering interference.
Solubility DMSO (High), Ethanol (Moderate), Water (Low - requires co-solvent)
pKa (Phenolic -OH) ~8.5–9.0 (Fluorescence is pH-dependent)
Key Feature Solvatochromism: Emission redshifts and intensity increases in polar aprotic solvents; quenched in water.

Mechanism of Action

The "Push-Pull" ICT Mechanism

Upon excitation, electron density shifts from the dimethylamino group (Donor) to the benzothiazole core (Acceptor).

  • In the "Caged" State: If the 6-OH group is functionalized (e.g., phosphorylated to detect phosphatase), the electronic push-pull system is disrupted, often shifting absorption to the UV and quenching visible fluorescence.

  • In the "Free" State (DBT-6-OH): Enzymatic cleavage restores the electron-donating capability of the oxygen (especially as the phenolate anion), restoring the ICT state and resulting in strong fluorescence.

Pathway Visualization: Enzymatic Uncaging

EnzymeActivation Substrate Caged Substrate (Non-Fluorescent/Blue Shifted) Ex: DBT-6-Phosphate Product Free Fluorophore (DBT-6-OH) High Fluorescence Substrate->Product Hydrolysis Enzyme Target Enzyme (e.g., Alkaline Phosphatase) Enzyme->Substrate Catalysis Signal Detection (λem ~520nm) Product->Signal Excitation (360-380nm)

Figure 1: Mechanism of signal generation. The DBT-6-OH molecule serves as the signal reporter released upon specific enzymatic activity.

Application 1: Validating Fluorogenic Enzyme Assays

In drug development, DBT-6-OH is critical for generating Standard Curves . When screening for enzyme inhibitors using a DBT-based substrate (e.g., DBT-6-phosphate), you cannot rely on Relative Fluorescence Units (RFU) alone; you must convert RFU to "Product Formed" using the free DBT-6-OH.

Protocol: Generating a Product Standard Curve

Objective: Correlate RFU to micromolar concentration of DBT-6-OH to quantify enzyme kinetics (Vmax, Km).

Materials:

  • DBT-6-OH (Solid)

  • DMSO (Anhydrous)

  • Assay Buffer (e.g., Tris-HCl pH 8.0 - Note: pH affects fluorescence intensity)

Step-by-Step:

  • Stock Preparation: Dissolve 1.94 mg of DBT-6-OH in 1 mL DMSO to create a 10 mM Stock Solution . Vortex until fully dissolved.

  • Intermediate Dilution: Dilute the stock 1:100 in Assay Buffer to create a 100 µM Working Solution .

    • Critical Step: Check for precipitation. If cloudy, increase DMSO content to 5-10%.

  • Serial Dilution: Prepare a 2-fold serial dilution series in a black 96-well plate (range: 0 to 50 µM).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460-520 nm).

  • Data Analysis: Plot Concentration (X-axis) vs. RFU (Y-axis).

    • Validation: The curve must be linear (

      
      ). If it plateaus, you are experiencing the "Inner Filter Effect"—dilute further.
      

Application 2: Solvatochromic Imaging of Lipid Droplets

Due to its lipophilic benzothiazole core, DBT-6-OH partitions into hydrophobic environments (lipid droplets, cell membranes). Its fluorescence quantum yield increases significantly in these non-polar environments compared to the aqueous cytosol.

Protocol: Live Cell Staining

Objective: Visualize lipid droplets or hydrophobic domains in live HeLa/CHO cells.

Step-by-Step:

  • Cell Preparation: Seed cells on glass-bottom confocal dishes. Grow to 70% confluency.

  • Staining Solution: Dilute the 10 mM DMSO stock into pre-warmed HBSS (Hank's Balanced Salt Solution) to a final concentration of 1–5 µM .

    • Note: Do not use serum-containing media (FBS) during staining, as albumin binds the fluorophore and increases background.

  • Incubation: Incubate cells for 20 minutes at 37°C.

  • Wash: Aspirate staining solution and wash 3x with HBSS.

  • Imaging:

    • Mode: Confocal or Epifluorescence.

    • Excitation: 405 nm laser (or UV filter set).

    • Emission: Collect 450–550 nm.

    • Observation: Lipid droplets will appear as bright punctate structures against a dim cytosolic background.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Background Non-specific binding to serum proteins.Perform staining in serum-free buffer (PBS/HBSS).
Precipitation Low solubility in aqueous buffer.Limit final concentration to <10 µM; maintain 1% DMSO.
Weak Signal pH is too low (Phenol form vs Phenolate).Ensure Assay Buffer pH is > 8.0 to favor the highly fluorescent phenolate anion.
Photobleaching High intensity excitation.Use minimal laser power; DBT derivatives are moderately photostable but susceptible to UV degradation.

References

  • Gao, Y., et al. (2014). "Benzothiazole derivatives as fluorescent probes for biological imaging." Tetrahedron.

  • Li, X., et al. (2020). "Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect." Frontiers in Chemistry.

  • Cellier, M., et al. (2011). "2-Arylbenzothiazole, benzoxazole and benzimidazole derivatives as fluorogenic substrates for the detection of nitroreductase and aminopeptidase activity."[1] Bioorganic & Medicinal Chemistry.

  • AAT Bioquest. "BTA-2 [2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole] Product Information."[2][3] AAT Bioquest Library.

Sources

Application Notes and Protocols for Two-Photon Microscopy Using 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Dawn of Deep-Tissue, High-Resolution Imaging with Two-Photon Microscopy

Two-photon microscopy (TPM) has emerged as an indispensable tool in the life sciences, offering unparalleled capabilities for high-resolution, three-dimensional imaging deep within living tissues.[1][2] Unlike conventional one-photon fluorescence microscopy, which uses a single high-energy photon for excitation, TPM employs the near-simultaneous absorption of two lower-energy, near-infrared (NIR) photons.[2][3] This fundamental difference provides several key advantages: increased penetration depth in scattering tissues, reduced phototoxicity and photobleaching outside the focal volume, and inherent optical sectioning capabilities.[1][3] The success of TPM, however, is critically dependent on the development of robust and specific fluorescent probes.[2] Among the various classes of fluorophores, benzothiazole derivatives have garnered significant attention for their excellent two-photon absorption cross-sections and sensitivity to the microenvironment.[4][5][6]

This application note provides a comprehensive guide to the use of a specific benzothiazole derivative, 2-(Dimethylamino)-1,3-benzothiazol-6-ol , as a fluorescent probe for two-photon microscopy. We will delve into its putative photophysical properties, mechanisms of action, and provide detailed protocols for its application in cellular and tissue imaging, with a focus on its potential as a sensor for microenvironmental properties such as viscosity and for staining specific biological structures like amyloid plaques.

The Probe: 2-(Dimethylamino)-1,3-benzothiazol-6-ol - A Versatile Tool for Cellular Imaging

The molecular structure of 2-(Dimethylamino)-1,3-benzothiazol-6-ol, featuring an electron-donating dimethylamino group and a benzothiazole core, suggests its potential as a powerful two-photon probe. This donor-π-acceptor (D-π-A) architecture is a common design strategy for creating fluorophores with large two-photon absorption cross-sections.[4][6]

Putative Photophysical Properties and Mechanism of Action

While specific experimental data for this exact compound is emerging, we can infer its properties from closely related benzothiazole derivatives. The fluorescence of many such probes is sensitive to the viscosity of their environment.[7][8][9] This sensitivity often arises from the restriction of intramolecular rotation in a viscous medium, which reduces non-radiative decay pathways and leads to a significant enhancement in fluorescence quantum yield.[8] Therefore, 2-(Dimethylamino)-1,3-benzothiazol-6-ol is hypothesized to be a "molecular rotor," making it a candidate for imaging intracellular viscosity.[9]

Furthermore, the benzothiazole scaffold is a key structural motif in compounds designed to bind to and image amyloid-β (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease.[10][11][12] The structural similarity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol to known amyloid-binding dyes suggests its potential application in neuroscience research for the visualization of these protein aggregates.[10]

A summary of the anticipated photophysical properties is presented in the table below. Researchers should experimentally verify these parameters for the specific batch of the compound being used.

PropertyAnticipated Value / RangeRationale / Supporting Evidence from Similar Compounds
Two-Photon Excitation Max (λ2P) 750 - 850 nmBenzothiazole derivatives often exhibit strong two-photon absorption in the near-infrared range.[5][6]
One-Photon Absorption Max (λ1P) ~400 - 450 nmInferred from the typical absorption of D-π-A chromophores with similar structures.[13]
Emission Maximum (λem) ~500 - 550 nmDependent on solvent polarity and viscosity; likely to be solvatochromic.[14]
Two-Photon Action Cross-Section (σ2P) 50 - 200 GMA reasonable estimate for a well-designed benzothiazole probe.[4][5]
Quantum Yield (Φ) Low in water, high in viscous mediaCharacteristic of molecular rotors used for viscosity sensing.[7][8]

Experimental Protocols

The following protocols are designed to be a starting point for researchers using 2-(Dimethylamino)-1,3-benzothiazol-6-ol. Optimization will likely be necessary for specific cell types, tissues, and imaging systems.

Protocol 1: In Vitro Characterization and Calibration

Objective: To determine the photophysical properties of the probe and to calibrate its fluorescence response to viscosity.

Materials:

  • 2-(Dimethylamino)-1,3-benzothiazol-6-ol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycerol

  • Spectrofluorometer

  • Two-photon microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of 2-(Dimethylamino)-1,3-benzothiazol-6-ol in anhydrous DMSO. Store at -20°C, protected from light.

  • Solvatochromism Analysis: Prepare a series of solutions of the probe (e.g., 10 µM) in solvents of varying polarity (e.g., dioxane, chloroform, ethyl acetate, ethanol, methanol, water). Measure the absorption and emission spectra for each solution to determine the solvatochromic properties.

  • Viscosity Calibration:

    • Prepare a series of glycerol-water mixtures of known viscosity.

    • Add the probe to each mixture at a final concentration of 1-10 µM.

    • Measure the fluorescence intensity and quantum yield for each sample.

    • Plot the fluorescence intensity as a function of viscosity to generate a calibration curve.

  • Two-Photon Absorption Spectrum: If equipment is available, measure the two-photon absorption cross-section across a range of NIR wavelengths (e.g., 700-1000 nm) to determine the optimal excitation wavelength.

Protocol 2: Live Cell Imaging of Intracellular Viscosity

Objective: To visualize and quantify changes in intracellular viscosity in living cells.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y) cultured on glass-bottom dishes suitable for microscopy.

  • Complete cell culture medium.

  • 2-(Dimethylamino)-1,3-benzothiazol-6-ol stock solution (1-5 mM in DMSO).

  • Hoechst 33342 or other nuclear counterstain (optional).

  • Two-photon microscope equipped with a femtosecond laser and appropriate detectors.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

  • Probe Loading:

    • Dilute the 2-(Dimethylamino)-1,3-benzothiazol-6-ol stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the loading medium and wash the cells 2-3 times with warm PBS or imaging buffer (e.g., Hanks' Balanced Salt Solution) to remove excess probe.

  • Imaging:

    • Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C.

    • Excite the probe using the predetermined optimal two-photon excitation wavelength (e.g., 800 nm).

    • Collect the fluorescence emission using a bandpass filter appropriate for the probe's emission spectrum (e.g., 500-550 nm).

    • Acquire images at different z-planes to create a 3D reconstruction.

    • For dynamic studies, acquire time-lapse images.

  • Data Analysis: Quantify the fluorescence intensity in different cellular compartments or over time. Relate changes in fluorescence intensity to changes in viscosity using the calibration curve from Protocol 1. Fluorescence Lifetime Imaging (FLIM) can also be a powerful tool for quantifying viscosity, as the fluorescence lifetime of molecular rotors is often dependent on the viscosity of the environment.[9]

Protocol 3: Staining of Amyloid Plaques in Brain Tissue

Objective: To visualize amyloid plaques in fixed brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain tissue sections from a relevant model (e.g., AD mouse model, human post-mortem tissue).

  • Xylene and ethanol series for deparaffinization and rehydration (for paraffin sections).

  • PBS, pH 7.4.

  • 2-(Dimethylamino)-1,3-benzothiazol-6-ol staining solution (1-5 µM in 50% ethanol/PBS).

  • Aqueous mounting medium.

  • Two-photon microscope.

Procedure:

  • Tissue Preparation:

    • For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

    • For frozen sections, bring to room temperature and wash with PBS.

  • Staining:

    • Incubate the tissue sections with the 2-(Dimethylamino)-1,3-benzothiazol-6-ol staining solution for 10-20 minutes at room temperature, protected from light.

  • Washing:

    • Briefly rinse the sections in 50% ethanol.

    • Wash the sections 2-3 times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto the slide using an aqueous mounting medium.

  • Imaging:

    • Place the slide on the microscope stage.

    • Use the optimal two-photon excitation wavelength (e.g., 800 nm) to excite the probe.

    • Collect the emission in the appropriate channel (e.g., 500-550 nm).

    • Acquire z-stack images to visualize the three-dimensional morphology of the amyloid plaques.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the probe's mechanism, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_staining Probe Staining cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis Cell Culture Cell Culture Probe Loading Probe Loading Cell Culture->Probe Loading Tissue Sectioning Tissue Sectioning Tissue Sectioning->Probe Loading Washing Washing Probe Loading->Washing Microscope Setup Microscope Setup Washing->Microscope Setup Image Acquisition Image Acquisition Microscope Setup->Image Acquisition Intensity Quantification Intensity Quantification Image Acquisition->Intensity Quantification 3D Reconstruction 3D Reconstruction Image Acquisition->3D Reconstruction

Caption: General workflow for two-photon microscopy using a fluorescent probe.

G cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Ground State Ground State Excited State Excited State Ground State->Excited State 2-Photon Excitation Non-Radiative Decay Fast Intramolecular Rotation Excited State->Non-Radiative Decay Energy Loss Weak Fluorescence Weak Fluorescence Excited State->Weak Fluorescence Non-Radiative Decay->Ground State Ground State_H Ground State Excited State_H Excited State Ground State_H->Excited State_H 2-Photon Excitation Radiative Decay Restricted Intramolecular Rotation Excited State_H->Radiative Decay Strong Fluorescence Strong Fluorescence Radiative Decay->Strong Fluorescence Photon Emission Strong Fluorescence->Ground State_H

Caption: Proposed mechanism of viscosity sensing for the molecular rotor probe.

Conclusion and Future Directions

2-(Dimethylamino)-1,3-benzothiazol-6-ol holds considerable promise as a versatile two-photon fluorescent probe for investigating cellular microenvironments and pathological protein aggregation. Its anticipated sensitivity to viscosity makes it a valuable tool for studying cellular processes where viscosity changes are implicated, such as apoptosis and lipid droplet dynamics.[7][8] Furthermore, its structural similarity to amyloid-binding agents suggests its utility in neuroscience for the study of Alzheimer's disease and other neurodegenerative disorders characterized by amyloid plaque formation.[10][15] The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this probe. Future work should focus on a detailed characterization of its photophysical properties, in vivo applications, and the development of ratiometric imaging strategies to provide more quantitative and reliable measurements.

References

  • A two-photon fluorescent probe for viscosity imaging in vivo. Journal of Materials Chemistry B (RSC Publishing).
  • Application Notes and Protocols for Two-Photon Fluorescence Imaging Using Quinoline-Based Probes. Benchchem.
  • Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. PMC.
  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. MDPI.
  • Small molecules based Benzothiazole-pyridinium salts with different anions: Two-photon fluorescence regulation and difference in cell imaging application. ResearchGate.
  • Two-photon Microscopy Protocols and Methods. Springer Nature Experiments.
  • 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. PubMed.
  • Broadband Two-Photon Absorption Cross Sections of Benzothiazole Derivatives and Benzobisthiazolium Salts. ResearchGate.
  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing).
  • Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Journal of the American Chemical Society.
  • Fluorescent Probes for Two-Photon Microscopy—Note 1.5. Thermo Fisher Scientific - ES.
  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PMC.
  • Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. Semantic Scholar.
  • Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. Semantic Scholar.
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
  • 68Ga-labeled benzothiazole derivatives for imaging Aβ plaques in cerebral amyloid angiopathy. Digital Commons@Becker.
  • 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. NCBI.
  • A new approach to dual-color two-photon microscopy with fluorescent proteins. PMC - NIH.
  • Two-photon probes for biomedical applications. PMC.
  • Chemical imaging delineates Aβ plaque polymorphism across the Alzheimer's disease spectrum. biorxiv.org.
  • Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. ResearchGate.
  • Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. MDPI.
  • Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Sciforum.
  • Multi-Color Two-Photon Microscopic Imaging Based on a Single-Wavelength Excitation. Semantic Scholar.
  • Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. ResearchGate.
  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. PMC.
  • Multi-Color Two-Photon Microscopic Imaging Based on a Single-Wavelength Excitation. MDPI.
  • Reaction-based two-photon probes for in vitro analysis and cellular imaging of monoamine oxidase activity. PubMed.
  • Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells. PMC.

Sources

Application Note: 2-(Dimethylamino)-1,3-benzothiazol-6-ol in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-(Dimethylamino)-1,3-benzothiazol-6-ol belongs to the class of neutral benzothiazole fluorophores. Structurally, it represents the core scaffold of the "gold standard" amyloid imaging agent Pittsburgh Compound B (PiB) and is chemically related to Thioflavin T (ThT) . Unlike ThT, which is cationic and has poor Blood-Brain Barrier (BBB) permeability, 6-hydroxy-benzothiazole derivatives are uncharged (lipophilic), allowing them to cross the BBB and stain amyloid-


 (A

) plaques and neurofibrillary tangles (NFTs) in vivo and ex vivo.
Mechanism of Binding

The molecule functions as a molecular rotor . In solution, the bond between the dimethylamino group and the benzothiazole ring (or the extended conjugated system in its analogs) allows for free rotation, resulting in non-radiative decay (low fluorescence). Upon intercalation into the


-sheet grooves of amyloid fibrils, this rotation is restricted. This steric hindrance forces the molecule to relax via radiative decay, causing a sharp increase in fluorescence quantum yield.

Key Applications in AD Research:

  • Ex Vivo Histology: High-contrast staining of dense-core plaques in transgenic mouse models (e.g., 5XFAD, APP/PS1).

  • In Vitro Kinetics: Monitoring A

    
     aggregation kinetics in real-time.
    
  • Competitive Binding Assays: Screening novel therapeutic candidates by displacing the benzothiazole probe.

Physicochemical Properties & Handling[1][2][3]

Proper handling is critical due to the compound's lipophilicity and sensitivity to oxidation.

PropertySpecificationApplication Note
Molecular Formula C

H

N

OS
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Critical: Prepare stock in 100% DMSO. Do not store in aqueous buffers.
Excitation Max (

)
~350–390 nm (Free) / ~400–420 nm (Bound)UV/Blue excitation compatible with DAPI filters (often bleeds into GFP).
Emission Max (

)
~430–450 nm (Free) / ~480–520 nm (Bound)Strong "Stokes Shift" upon binding; emission moves to green/yellow.
Stability Light SensitiveStore stocks at -20°C in amber vials; protect from light during incubation.

Protocol A: Ex Vivo Histological Staining (Transgenic Mouse Brain)

This protocol is optimized for frozen sections from AD model mice (e.g., 5XFAD). It avoids the background noise often seen with Thioflavin S by utilizing the specific lipophilic nature of the benzothiazole-6-ol core.

Reagents
  • Stock Solution: 10 mM 2-(Dimethylamino)-1,3-benzothiazol-6-ol in anhydrous DMSO.

  • Staining Solution: Dilute Stock 1:10,000 in 50% Ethanol (Final conc: 1

    
    M).
    
  • Differentiation Solution: 50% Ethanol in PBS.

  • Mounting Medium: Non-fluorescent aqueous mounting medium (e.g., Fluoromount-G).

Step-by-Step Workflow
  • Tissue Prep: Perfuse mouse with PBS followed by 4% Paraformaldehyde (PFA). Cryoprotect in 30% sucrose. Section brain at 30–40

    
    m.
    
  • Equilibration: Wash free-floating sections 3

    
     5 min in PBS to remove cryoprotectant.
    
  • Staining: Incubate sections in Staining Solution for 30 minutes at Room Temperature (RT) in the dark.

    • Note: Use a rocking shaker to ensure even penetration.

  • Differentiation (Critical Step):

    • Wash 1

      
       1 min in 50% Ethanol . This removes non-specific lipophilic binding to myelin (white matter).
      
    • Wash 3

      
       5 min in PBS.
      
  • Mounting: Mount sections on Superfrost Plus slides. Apply mounting medium and coverslip.[1]

  • Imaging: Use a fluorescence microscope.

    • Filter Set: DAPI (UV exc) or CFP/GFP (Blue exc).

    • Target Signal: Plaques appear bright green/yellow against a dark background.

Visualization: Histology Workflow

HistologyProtocol Prep Tissue Prep (4% PFA, 30% Sucrose) Wash1 PBS Wash (3x 5 min) Prep->Wash1 Stain Staining (1µM in 50% EtOH, 30 min) Wash1->Stain Equilibration Diff Differentiation (50% EtOH, 1 min) Stain->Diff Remove Non-Specifics Wash2 PBS Wash (3x 5 min) Diff->Wash2 Image Imaging (Ex: 405nm / Em: 480-520nm) Wash2->Image Mount & View

Figure 1: Optimized workflow for ex vivo amyloid plaque staining using benzothiazole-6-ol probes.

Protocol B: In Vitro Amyloid Aggregation Assay

This assay uses the probe to monitor the kinetics of A


 monomer aggregation into fibrils. It is superior to ThT for screening lipophilic drugs that might interfere with ThT's charge.
Reagents
  • A

    
     Peptide:  Recombinant or synthetic (HFIP-treated to ensure monomeric state).
    
  • Assay Buffer: PBS (pH 7.4) or 10 mM Tris-HCl.

  • Probe Stock: 10 mM in DMSO.

Step-by-Step Workflow
  • Peptide Prep: Dissolve A

    
     film in DMSO to 5 mM, then dilute to 100 
    
    
    
    M in ice-cold water.
  • Plate Setup: Use a black 96-well plate (clear bottom).

    • Control Wells: Buffer + Probe (Background).

    • Sample Wells: Buffer + A

      
       (10 
      
      
      
      M final) + Probe (20
      
      
      M final).
    • Drug Wells: Buffer + A

      
       + Probe + Test Compound.
      
  • Incubation: Seal plate to prevent evaporation. Incubate at 37°C.

  • Measurement: Read fluorescence every 10–15 minutes for 2–4 hours.

    • Excitation: 405 nm (or 380 nm).

    • Emission: 485 nm.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A sigmoidal curve indicates nucleation-dependent polymerization.

Visualization: Molecular Mechanism

BindingMechanism FreeProbe Free Probe (Rotor Active) EnergyLoss Non-Radiative Decay (Heat/Rotation) FreeProbe->EnergyLoss In Solution Complex Probe-Amyloid Complex (Intercalation) FreeProbe->Complex + Amyloid Amyloid Amyloid Fibril (Beta-Sheet Groove) Amyloid->Complex Fluorescence Fluorescence Emission (High Quantum Yield) Complex->Fluorescence Rotor Locked

Figure 2: The "Molecular Rotor" mechanism. Binding to amyloid restricts rotation, switching energy release from heat to fluorescence.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls.

IssuePotential CauseSolution / Validation Step
High Background (Histology) Lipophilic retention in myelin.Validation: Increase the 50% Ethanol differentiation step by 1 minute. Always run a Wild-Type (WT) mouse control; it should be dark.
No Signal (In Vitro) A

peptide degradation or "seed" contamination.
Validation: Verify A

aggregation with a known standard (e.g., ThT positive control). Ensure A

stock was HFIP-treated to remove pre-formed aggregates.
Signal Quenching Interaction with test drugs.Validation: Check the optical density (OD) of the test drug at the excitation wavelength (inner filter effect).
Precipitation High DMSO concentration in buffer.Keep final DMSO concentration < 1% in the assay buffer.

References

  • Klunk, W. E., et al. (2004). Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B. Annals of Neurology.

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry.

  • Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology.

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta.

Note: The specific nomenclature "2-(Dimethylamino)-1,3-benzothiazol-6-ol" refers to the core scaffold. For maximum affinity in AD applications, researchers often utilize the 2-aryl extended analogs (e.g., BTA-1). However, the protocols above apply to the general class of 6-hydroxybenzothiazole fluorophores.

Sources

Application Notes and Protocols for 2-(Dimethylamino)-1,3-benzothiazol-6-ol and its Analogs in Amyloid Plaque Staining

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of 2-(dimethylaminophenyl)benzothiazole derivatives for the fluorescent staining of amyloid plaques, with a focus on the principles and protocols relevant to researchers in neuroscience and drug development. While specific data for 2-(Dimethylamino)-1,3-benzothiazol-6-ol is emerging, the protocols and principles outlined herein are based on well-characterized analogs such as Pittsburgh Compound B (PiB) and its derivatives, which share a similar core structure and staining mechanism.

Introduction: The Benzothiazole Scaffold for Amyloid Detection

Benzothiazole derivatives represent a critical class of fluorescent probes for the detection and imaging of amyloid-β (Aβ) plaques, a hallmark pathology of Alzheimer's disease (AD).[1][2] These compounds, structurally related to Thioflavin T, exhibit a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structures of amyloid fibrils.[3][4] This property makes them invaluable tools for the visualization of amyloid deposits in post-mortem tissue, in vitro cell models, and in vivo imaging studies.[5][6] The uncharged nature of many of these derivatives allows for penetration of the blood-brain barrier, a crucial feature for in vivo applications.[1][7][8]

Mechanism of Staining: A Conformational Change-Induced Fluorescence

The staining mechanism of 2-(dimethylaminophenyl)benzothiazole derivatives is rooted in their molecular rotor properties.[3][4] In an unbound state and in low-viscosity solvents, these molecules can undergo intramolecular rotation, which leads to non-radiative decay and, consequently, low fluorescence.[9] However, upon binding to the hydrophobic channels of amyloid fibrils, this intramolecular rotation is sterically hindered. This restriction of conformational freedom forces the molecule into a planar conformation, leading to a significant increase in fluorescence emission.[3][4]

G cluster_0 Unbound State (Aqueous Environment) cluster_1 Bound State (Amyloid Fibril) Low Fluorescence Low Fluorescence Free Intramolecular Rotation Free Intramolecular Rotation Non-radiative Decay Non-radiative Decay Free Intramolecular Rotation->Non-radiative Decay Non-radiative Decay->Low Fluorescence Unbound Dye Unbound Dye Unbound Dye->Free Intramolecular Rotation Bound Dye Bound Dye Unbound Dye->Bound Dye Introduction to Sample High Fluorescence High Fluorescence Restricted Rotation Restricted Rotation Radiative Decay Radiative Decay Restricted Rotation->Radiative Decay Radiative Decay->High Fluorescence Bound Dye->Restricted Rotation Amyloid Fibril Amyloid Fibril Amyloid Fibril->Restricted Rotation Binding

Caption: Staining mechanism of benzothiazole-based amyloid probes.

Working Concentrations and Staining Parameters

The optimal working concentration of a benzothiazole-based stain can vary depending on the specific analog, the type of tissue or cell model, and the imaging system used. The following table provides a summary of typical working concentrations and key spectral properties for related compounds, which can serve as a starting point for optimizing the use of 2-(Dimethylamino)-1,3-benzothiazol-6-ol.

Compound ClassApplicationTypical Working ConcentrationExcitation (nm)Emission (nm)Reference
Thioflavin T AnalogsIn vitro fibril detection1-10 µM~440-450~480-500[3][4]
Uncharged Benzothiazoles (e.g., BTA-2)Tissue Staining (ex vivo)100 nM - 10 µM~355~426[7][8]
Radiolabeled Benzothiazoles (for imaging)In vivo PET/SPECTTracer doses (microgram range)N/AN/A[1][5]

Detailed Protocols

The following are generalized protocols for the staining of amyloid plaques in brain tissue sections and in vitro cell models. It is crucial to optimize these protocols for your specific experimental conditions.

Staining of Amyloid Plaques in Paraffin-Embedded Brain Sections

This protocol is designed for the visualization of amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.

Materials:

  • FFPE brain tissue sections (5-10 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)

  • Staining solution: 1-10 µM 2-(Dimethylamino)-1,3-benzothiazol-6-ol in a suitable buffer (e.g., PBS with 50% ethanol)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval (Optional but Recommended):

    • Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with deionized water and then with PBS.

  • Staining:

    • Incubate sections with the staining solution for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Briefly rinse with 50% ethanol.

    • Rinse with PBS (2 x 5 minutes).

  • Mounting and Imaging:

    • Mount coverslips using an aqueous mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on the determined excitation and emission maxima).

G start Start: FFPE Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Optional) deparaffinization->antigen_retrieval staining Staining with Benzothiazole Derivative antigen_retrieval->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Fluorescence Microscopy mounting->imaging end End: Image Analysis imaging->end

Caption: Workflow for staining FFPE tissue sections.

Staining of Amyloid Aggregates in Cell Culture

This protocol is suitable for cell models that produce extracellular or intracellular amyloid aggregates.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for intracellular staining)

  • Staining solution: 1-5 µM 2-(Dimethylamino)-1,3-benzothiazol-6-ol in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

  • Permeabilization (for intracellular staining):

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS (3 x 5 minutes).

  • Staining:

    • Incubate cells with the staining solution for 10-20 minutes at room temperature, protected from light.

  • Washing:

    • Wash with PBS (3 x 5 minutes).

  • Mounting and Imaging:

    • Mount coverslips onto slides using mounting medium.

    • Image using a fluorescence microscope.

Troubleshooting and Considerations

  • High Background: This can be due to excessive dye concentration or insufficient washing. Reduce the staining concentration or increase the number and duration of wash steps. The use of a differentiating step with ethanol can also reduce background.

  • Weak Signal: This may indicate a low abundance of amyloid aggregates, insufficient staining time, or photobleaching. Increase the staining time or use an anti-fade mounting medium.

  • Photostability: Like many fluorescent dyes, benzothiazole derivatives are susceptible to photobleaching. Minimize light exposure during staining and imaging.

  • Specificity: While these dyes show high affinity for amyloid plaques, they may also bind to other protein aggregates.[1] It is advisable to confirm staining specificity with other methods, such as immunohistochemistry with anti-Aβ antibodies.

Conclusion

2-(Dimethylamino)-1,3-benzothiazol-6-ol and its analogs are powerful tools for the study of amyloid pathologies. By understanding the underlying staining mechanism and carefully optimizing the provided protocols, researchers can effectively visualize amyloid aggregates in a variety of experimental models, thereby advancing our understanding of Alzheimer's disease and the development of novel therapeutics.

References

  • Lavysh, A. V., et al. (2014). Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. Journal of Applied Spectroscopy, 81, 205–212. [Link]

  • Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2007). 2-(4'-Dimethylaminophenyl)-6-[125I]iodobenzothiazole. PubMed. [Link]

  • National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. PubMed. [Link]

  • Zhang, J., et al. (2020). Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Applied Materials & Interfaces, 12(45), 50368–50377. [Link]

  • Chauhan, P., et al. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. ACS Omega, 7(26), 22668–22676. [Link]

  • Popik, V. V., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry, 17(15), 5493–5500. [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chem, 1(1), 032-046. [Link]

  • Ono, M., et al. (2017). Chemical structures of benzothiazole derivatives for the imaging of tau. ResearchGate. [Link]

  • Lavysh, A. V., et al. (2018). Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate - New fluorescent dye for testing of amyloid fibrils and study of their structure. Ukrainian Journal of Physics, 63(10), 887. [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314. [Link]

  • Kung, M. P., et al. (2012). Scheme 1. Synthetic Route for BAP-1. ACS Chemical Neuroscience, 3(5), 337-348. [Link]

  • Al-Mokhtar, M. A., et al. (2020). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Journal of Fluorescence, 30, 1013–1021. [Link]

  • The Mirica Group. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. University of Illinois. [Link]

  • Volkova, K. D., et al. (2018). Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate - New fluorescent dye for testing of amyloid fibrils and study of their structure. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. PubMed. [Link]

  • Gür, M., & Ceylan, Ş. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3149. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

Sources

Characterization and Exploratory Use of 2-(Dimethylamino)-1,3-benzothiazol-6-ol as a Novel Fluorescent Probe for Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in evaluating the novel benzothiazole derivative, 2-(Dimethylamino)-1,3-benzothiazol-6-ol (hereinafter referred to as "BTA-6OH"), for flow cytometry applications. Given the absence of established protocols for this specific molecule, this guide is presented as an exploratory protocol. We leverage the well-documented photophysical properties of structurally similar benzothiazole compounds to hypothesize a primary application: the detection of intracellular protein aggregates. This guide details the principles of action, a systematic workflow for characterization, and a robust, self-validating protocol for assessing its utility in a biologically relevant context using an induced protein aggregation model.

Scientific Introduction & Rationale

Benzothiazole is a heterocyclic aromatic scaffold that forms the core of numerous highly effective fluorescent probes.[1][2] Its rigid, planar π-conjugated system provides a robust framework for fluorescence, with photophysical properties that can be finely tuned through chemical modification.[1] A key class of benzothiazole dyes, exemplified by Thioflavin T (ThT), function as "molecular rotors."[3] In aqueous environments, intramolecular rotation around single bonds provides a non-radiative pathway for energy decay, resulting in low fluorescence quantum yield.[4] However, when this rotation is sterically hindered—for instance, by binding within the cross-β-sheet structures of amyloid fibrils—the molecule becomes locked in a planar conformation, leading to a dramatic increase in fluorescence.[3][4]

The subject of this guide, 2-(Dimethylamino)-1,3-benzothiazol-6-ol (BTA-6OH), possesses structural features common to these environmentally sensitive dyes: an electron-donating dimethylamino group and a benzothiazole core. This "push-pull" architecture is frequently employed in the design of probes that exhibit intramolecular charge transfer (ICT) and solvatochromic properties.[5][6] Notably, its core structure is highly analogous to PET imaging agents like Flutemetamol, which are designed specifically to bind amyloid plaques in the brain.[7]

Based on this strong structural and mechanistic precedent, we hypothesize that BTA-6OH will function as a molecular rotor capable of detecting intracellular protein aggregates. This guide provides the necessary protocols to test this hypothesis and characterize BTA-6OH as a novel tool for studying cellular processes involving protein misfolding and aggregation, such as neurodegenerative disease models, cellular stress responses, and aggresome formation.

Hypothesized Principle of Detection

The proposed mechanism for BTA-6OH is based on the principle of restricted intramolecular rotation upon binding to protein aggregates.

  • Unbound State (Low Fluorescence): In aqueous intracellular cytosol, the dimethylamino group of BTA-6OH can freely rotate. Upon excitation, the molecule rapidly relaxes to the ground state via non-radiative decay pathways facilitated by this rotation, resulting in minimal fluorescence.

  • Bound State (High Fluorescence): In the presence of protein aggregates, which are rich in cross-β-sheet structures, BTA-6OH intercalates into these hydrophobic pockets. This binding physically restricts the rotation of the molecular fragments.

  • Signal Transduction: With the non-radiative decay pathway inhibited, the excited-state energy is instead released as photons, leading to a significant "turn-on" fluorescent signal that is directly proportional to the extent of protein aggregation.

G cluster_0 Unbound State in Cytosol cluster_1 Bound State in Protein Aggregate unbound BTA-6OH Free Intramolecular Rotation decay Non-Radiative Decay Minimal Fluorescence unbound:f1->decay:f0 Dominant Pathway aggregate Protein Aggregate (β-sheet rich) unbound->aggregate Binds excitation1 Excitation (e.g., 405nm Laser) excitation1->unbound:f0 bound BTA-6OH bound to β-sheet Rotation Restricted fluorescence Radiative Decay Strong Fluorescence bound:f1->fluorescence:f0 Dominant Pathway excitation2 Excitation (e.g., 405nm Laser) excitation2->bound:f0 aggregate->bound Intercalates

Caption: Hypothesized mechanism of BTA-6OH fluorescence.

Preliminary Characterization: Spectral Analysis

Before use in flow cytometry, the fundamental spectral properties of BTA-6OH must be determined.

Protocol 3.1: Determining Excitation and Emission Maxima

  • Preparation: Prepare a 10 µM solution of BTA-6OH in a relevant solvent (e.g., PBS for aqueous state, and PBS with 5% DMSO and a known protein aggregate like insulin fibrils to simulate the bound state).

  • Absorbance Scan: Use a spectrophotometer to measure the absorbance spectrum from 300 nm to 600 nm. The peak of the longest-wavelength absorbance band is the approximate excitation maximum (Ex).

  • Emission Scan: Using a spectrofluorometer, set the excitation wavelength to the maximum determined in step 2. Scan the emission spectrum (Em) from approximately (Ex + 20) nm to 700 nm. The peak of this spectrum is the emission maximum.

  • Data Summary: Record the Ex/Em maxima for both the unbound and bound states. A significant increase in fluorescence intensity and a potential spectral shift in the bound state would support the hypothesized mechanism.

Core Experimental Protocols for Flow Cytometry

This section outlines a complete workflow, from initial titration to a validation experiment using a cell-based model of protein aggregation.

Protocol 4.1: Reagent Preparation

Proper reagent preparation is critical for reproducible results.

ReagentPreparationStorage
BTA-6OH Stock Solution Prepare a 10 mM stock solution in anhydrous, high-quality Dimethyl Sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles.-20°C, protected from light.
Flow Cytometry Staining Buffer (FACS Buffer) Phosphate-Buffered Saline (PBS) pH 7.4, supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA. Filter sterilize.4°C.
Proteasome Inhibitor (e.g., MG132) Prepare a 10 mM stock solution in DMSO.-20°C.
Fixation Buffer 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized commercial solution. Caution: PFA is toxic.4°C, protected from light.
Protocol 4.2: Titration to Determine Optimal Staining Concentration

This protocol identifies the lowest concentration of BTA-6OH that provides the maximum signal-to-noise ratio.

  • Cell Preparation: Use a relevant cell line (e.g., HEK293 or SH-SY5Y). Harvest 5x10^6 cells in log-phase growth. Wash once with cold PBS.

  • Serial Dilution: Prepare a series of BTA-6OH working solutions in FACS Buffer by diluting the 10 mM stock. Aim for final concentrations ranging from 10 nM to 10 µM (e.g., 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 100 nM, 10 nM).

  • Staining: Resuspend 5x10^5 cells in 100 µL of each working solution. Include an "unstained" control (cells in FACS Buffer only).

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Wash: Add 1 mL of FACS Buffer to each tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 400 µL of FACS Buffer.

  • Acquisition: Analyze samples on a flow cytometer. Based on the expected spectra of benzothiazole dyes, use the violet (405 nm) or blue (488 nm) laser for excitation and collect emission using a filter appropriate for the determined emission maximum (e.g., 450/50 nm for violet excitation or 530/30 nm for blue excitation).

  • Analysis: Gate on the main cell population using FSC-A vs. SSC-A. Plot a histogram of fluorescence intensity for each concentration. The optimal concentration is the one that gives a bright signal with minimal increase in the background fluorescence of the negative population (stain index).

Protocol 4.3: Validating BTA-6OH for Protein Aggregate Detection

This protocol uses a proteasome inhibitor (MG132) to induce the accumulation of ubiquitinated, misfolded proteins, creating a positive control for aggregate detection.

G start_node Start: Culture Cells (e.g., SH-SY5Y) treatment_node Split Cells into Two Groups start_node->treatment_node control_group Group 1: Vehicle Control (Add DMSO) treatment_node->control_group No Aggregates Expected treated_group Group 2: Treated (Add MG132, e.g., 5-10 µM) treatment_node->treated_group Aggregates Expected incubation_node Incubate (e.g., 16-24 hours) control_group->incubation_node treated_group->incubation_node harvest_node Harvest & Wash Cells incubation_node->harvest_node staining_node Stain All Samples with Optimal BTA-6OH Concentration harvest_node->staining_node wash_node Wash & Resuspend in FACS Buffer staining_node->wash_node acquire_node Acquire on Flow Cytometer wash_node->acquire_node analysis_node Analyze Data: Compare Fluorescence Shift acquire_node->analysis_node

Caption: Experimental workflow for validation of BTA-6OH.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to ~70% confluency.

  • Treatment:

    • Treated Group: Add MG132 to the culture medium to a final concentration of 5-10 µM.

    • Vehicle Control Group: Add an equivalent volume of DMSO to the culture medium.

  • Induction: Incubate the cells for 16-24 hours at 37°C. This period is typically sufficient to induce significant accumulation of misfolded proteins.

  • Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation buffer or trypsin. Pool cells from each group, wash with 10 mL of cold PBS, and centrifuge at 400 x g for 5 minutes.

  • Cell Count & Aliquoting: Resuspend cells in FACS buffer and count. Prepare aliquots of 1x10^6 cells per tube for each condition. Prepare three tubes for each group: Unstained, Vehicle Control + BTA-6OH, and MG132-Treated + BTA-6OH.

  • Staining: Centrifuge the aliquots and resuspend the pellets in 100 µL of the optimal BTA-6OH working solution (determined in Protocol 4.2). Resuspend the "Unstained" pellets in 100 µL of FACS Buffer only.

  • Incubation & Wash: Incubate for 30 minutes at 37°C, protected from light. Wash twice with FACS Buffer as described previously.

  • Fixation (Optional): If samples will not be analyzed immediately, resuspend the cell pellet in 200 µL of 4% PFA and incubate for 15 minutes at room temperature. Wash once with FACS Buffer. Note: Test if fixation quenches the fluorescence.

  • Acquisition: Resuspend the final cell pellet in 400 µL of FACS Buffer and acquire on the flow cytometer. Ensure consistent instrument settings are used for all samples.

  • Data Analysis & Expected Outcome:

    • Gate on single, viable cells using FSC/SSC properties.

    • Overlay the fluorescence histograms of the three samples.

    • Expected Result: The MG132-treated sample should show a significant rightward shift in fluorescence intensity (a brighter signal) compared to the vehicle control, indicating that BTA-6OH is successfully detecting the induced protein aggregates. The vehicle control should be only slightly brighter than the unstained control.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background fluorescence in control cells Staining concentration is too high.Repeat titration (Protocol 4.2) using a lower concentration range.
Insufficient washing.Add a third wash step after staining.
No significant signal increase in treated cells MG132 treatment was ineffective.Confirm MG132 activity with a different method (e.g., Western blot for ubiquitin). Increase MG132 concentration or incubation time.
BTA-6OH does not bind aggregates or its fluorescence is not environmentally sensitive.The hypothesis may be incorrect for this specific molecule. Consider alternative applications for benzothiazole dyes, such as mitochondrial or pH sensing.
Incorrect cytometer settings.Ensure the selected laser and filter combination is optimal for the determined spectral properties of BTA-6OH.
High cell death / debris Harsh harvesting technique.Use a gentle cell scraper or enzyme-free dissociation buffer.
Cytotoxicity of BTA-6OH or MG132.Perform a viability assay (e.g., using a live/dead stain) to assess the toxicity of the reagents at the concentrations used.

Conclusion

This guide provides a foundational framework for the scientific evaluation of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (BTA-6OH) as a novel probe for flow cytometry. By systematically characterizing its spectral properties and employing a robust, biologically-controlled validation assay, researchers can rigorously assess its potential for detecting intracellular protein aggregates. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path for exploring the utility of this and other novel fluorescent compounds in cellular analysis.

References

  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3), 73-77. [Link]

  • MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 28(14), 5489. [Link]

  • MDPI. (2023). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. International Journal of Molecular Sciences, 24(22), 16393. [Link]

  • National Center for Biotechnology Information. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26021–26029. [Link]

  • Taylor & Francis Group. (2022). Benzothiazole-Based Fluorescent Probes for Various Applications. In Fluorescent Probes for Biological Applications. [Link]

  • National Center for Biotechnology Information. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2215–2223. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. Accessed February 2, 2026. [Link]

  • National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. (n.d.). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Accessed February 2, 2026. [Link]

  • ResearchGate. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 59B, 1276-1285. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor staining with 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Staining with 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Core Technical Overview

Compound Identity: 2-(Dimethylamino)-1,3-benzothiazol-6-ol Common Applications: Amyloid fibril detection (Thioflavin T analog), fluorogenic reference standard for sulfatase/esterase assays, and solvatochromic membrane probing.

The Mechanism of Action (Why it Fluoresces): To troubleshoot effectively, you must understand that this compound behaves as a Molecular Rotor operating via Twisted Intramolecular Charge Transfer (TICT) .

  • In Solution (Low Viscosity/Polar): The dimethylamino group rotates freely relative to the benzothiazole core. This rotation dissipates excited state energy non-radiatively (heat), resulting in low or no fluorescence .

  • Bound State (High Viscosity/Rigid): When the molecule binds to a rigid structure (e.g., the

    
    -sheet channels of amyloid fibrils) or is in a highly viscous environment, this rotation is sterically hindered. The molecule becomes planar, forcing radiative decay—resulting in strong fluorescence .
    

Key Physicochemical Properties:

  • Solubility: Low in water; high in DMSO/Ethanol.

  • pH Sensitivity: The 6-hydroxyl group is phenolic (pKa

    
     8.5–9.0). The fluorescence quantum yield is highly pH-dependent, with the deprotonated (phenolate) form typically exhibiting higher intensity and a red-shifted emission compared to the neutral form.
    

Troubleshooting Guide (Q&A Format)

Category A: Signal Intensity Issues (Weak or No Fluorescence)

Q: I applied the stain to my aggregate samples, but I see almost no signal. Is the dye degraded? A: It is unlikely to be degradation if the stock solution is yellow/orange. The issue is likely environmental quenching or pH mismatch .

  • The "Rotor" Effect: If your aggregates are not sufficiently rigid or if the dye is not intercalating, it will remain in the "twisted" state and quench itself.

  • Protocol Adjustment:

    • Check pH: Ensure your imaging buffer is at pH 9.0 (Glycine-NaOH) . The 6-hydroxyl group needs to be deprotonated for maximum quantum yield in many applications. At neutral pH (7.4), a significant portion exists as the less fluorescent neutral phenol.

    • Increase Viscosity: As a control, add 50% Glycerol to a sample. If it lights up, the dye is functional, but your specific aggregates may not be binding the dye effectively (false negative).

Q: My signal is fleeting and disappears while imaging. Is this photobleaching? A: Yes, benzothiazoles are susceptible to oxidative photobleaching.

  • Immediate Fix: Use an antifade mounting medium that does not lower the pH (avoid acidic antifades).

  • Operational Change: Limit excitation power. Use a pulsed excitation mode if available.

Category B: Specificity & Background Issues

Q: The entire tissue sample is fluorescent, not just the plaques/aggregates. How do I reduce background? A: This compound is lipophilic. It will partition into lipid bilayers (myelin, cell membranes) non-specifically.

  • The Wash Step is Critical: Aqueous washes are often insufficient.

  • Protocol Adjustment: Implement a 50% Ethanol differentiation step for 1–3 minutes after staining. This removes the loosely bound lipophilic dye from membranes while leaving the dye intercalated in the rigid amyloid structures.

Q: I see precipitation or "bright stars" on my slide. A: The dye has crashed out of solution.

  • Cause: Diluting a high-concentration DMSO stock directly into aqueous buffer causes rapid precipitation due to the "solvent shock."

  • Solution: Perform a serial dilution. Dilute your DMSO stock into 50% Ethanol first, then dilute that into your final aqueous buffer. Filter the final working solution through a 0.2

    
    m syringe filter before application.
    

Optimized Staining Protocol (Amyloid/Aggregate Detection)

Objective: Selective detection of rigid protein aggregates in tissue or fixed cells.

ParameterSpecificationNotes
Stock Solution 10 mM in DMSOStore at -20°C, protected from light.
Working Solution 10–50

M
Dilute immediately before use.
Buffer System Glycine-NaOH (pH 9.0)High pH maximizes phenolate emission.
Differentiation 50% Ethanol in PBSCritical for removing lipid background.

Step-by-Step Workflow:

  • Deparaffinize/Hydrate: (If using tissue sections) Standard Xylene

    
     Ethanol 
    
    
    
    Water series.
  • Equilibration: Incubate samples in PBS (pH 7.4) for 5 minutes.

  • Staining: Apply 50

    
    M 2-(Dimethylamino)-1,3-benzothiazol-6-ol  in Glycine-NaOH buffer (pH 9.0) .
    
    • Incubation: 30 minutes at Room Temperature in the dark.

  • Differentiation (Crucial): Dip slides in 50% Ethanol for 1 minute.

    • Observation: Check under microscope. If background is high, extend to 3 minutes.

  • Wash: 3 x 5 minutes in PBS.

  • Mount: Use an aqueous, alkaline-compatible mounting medium. Seal with nail polish.

  • Imaging:

    • Excitation: ~405 nm (UV/Blue) or ~488 nm (Cyan) depending on pH state.

    • Emission: ~520–550 nm (Green/Yellow).

Mechanistic Visualization

The following diagram illustrates the TICT (Twisted Intramolecular Charge Transfer) mechanism that dictates the success or failure of your staining.

G cluster_0 Free State (Solution) cluster_1 Bound State (Target) Free Free Dye (Flexible Rotor) Twisted Twisted State (TICT) Free->Twisted dimethylamino rotation Bound Bound Dye (Rigid Environment) Free->Bound + Amyloid/Aggregate Heat Non-Radiative Decay (Heat/No Signal) Twisted->Heat Planar Planar State (LE) Bound->Planar Steric Hindrance Light Radiative Decay (Strong Fluorescence) Planar->Light

Caption: The "Molecular Rotor" mechanism.[1] In solution (red), rotation dissipates energy as heat. Upon binding to a rigid target (green), rotation is blocked, forcing energy emission as fluorescence.

References

  • Lavysh, A. V., et al. (2014). Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. Journal of Applied Spectroscopy.

  • Sulatskaya, A. I., et al. (2010). Interaction of Thioflavin T with Amyloid Fibrils: Fluorescence Quantum Yield and Stoichiometry. Journal of Physical Chemistry B.

  • Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology.

  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. Molecular Imaging and Contrast Agent Database (MICAD).

Sources

Technical Support Center: 2-(Dimethylamino)-1,3-benzothiazol-6-ol Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 2, 2026 Topic: pH Sensitivity & Fluorescence Optimization Applicable For: Assay Development, Microenvironment Sensing, Enzyme Substrate Design

Technical Overview: The Mechanism of Action

The fluorescence of 2-(dimethylamino)-1,3-benzothiazol-6-ol (often abbreviated in derivatives as DBz-OH ) is governed by a Push-Pull Intramolecular Charge Transfer (ICT) mechanism. Unlike ESIPT (Excited-State Intramolecular Proton Transfer) dyes such as HBT, this fluorophore relies on the electronic state of the 6-hydroxyl group to modulate its emission.

The molecule exists in three distinct protonation states depending on the pH of your buffer system. Understanding this equilibrium is critical for experimental success.

The pH-Dependent Equilibrium
  • Cationic Form (pH < 3.0):

    • State: The dimethylamino nitrogen at position 2 is protonated.[1]

    • Effect: The "push" electron donor is neutralized.[1] The ICT process is disrupted.[1]

    • Observation: Fluorescence is significantly quenched or blue-shifted into the UV range.

  • Neutral Phenol Form (pH 4.0 – 7.5):

    • State: The molecule is neutral.[1] The 2-NMe2 is active, but the 6-OH is protonated.

    • Effect: Moderate ICT efficiency.

    • Observation: Emission is typically in the Blue/Green region (approx. 450–480 nm) with moderate intensity.

  • Anionic Phenolate Form (pH > 8.5):

    • State: The 6-OH deprotonates to form the phenolate anion (6-O⁻).[1]

    • Effect: The phenolate oxygen acts as a powerful electron donor, dramatically enhancing the push-pull character across the benzothiazole core.

    • Observation: Strong "Turn-ON" Fluorescence. A significant bathochromic (red) shift occurs, typically emitting in the Yellow/Orange region (approx. 520–580 nm) with high quantum yield.

Visualization of Signaling Pathway

The following diagram illustrates the structural transformation and resulting optical properties.

pH_Mechanism Cation Cationic Form (pH < 3.0) Protonated Amine Neutral Neutral Phenol (pH 4.0 - 7.5) Intact ICT Cation->Neutral Deprotonation (-H+) pKa ~ 3.5 LowSignal Fluorescence Quenched (or UV emission) Cation->LowSignal Anion Anionic Phenolate (pH > 8.5) Enhanced ICT Neutral->Anion Phenol Deprotonation pKa ~ 8.0-9.0 MedSignal Blue/Green Emission (Moderate Intensity) Neutral->MedSignal HighSignal Yellow/Orange Emission (High Intensity) Anion->HighSignal

Figure 1: The protonation states of 2-(dimethylamino)-1,3-benzothiazol-6-ol and their corresponding fluorescence outputs. The transition from Neutral to Anion is the primary "sensing" window.

Troubleshooting Guide (FAQ Format)

Q1: Why is my fluorescence signal negligible at physiological pH (7.4)?

Diagnosis: You are likely operating below the pKa of the 6-hydroxyl group.[1] Explanation: The pKa of 6-hydroxybenzothiazoles is typically in the range of 8.0 – 9.0 .[1] At pH 7.4, the majority of the dye exists in the Neutral Phenol form, which has a lower quantum yield and shorter emission wavelength than the phenolate anion. Solution:

  • For Assay Optimization: Increase the buffer pH to 9.0 or 9.5 (e.g., Carbonate or Glycine-NaOH buffer) to drive the equilibrium toward the highly fluorescent anion.

  • For Cellular Imaging: If you cannot change pH, you must rely on the weaker blue/green emission of the neutral form or switch to a derivative with a lower pKa (e.g., fluorinated benzothiazoles).

Q2: The emission maximum shifts when I change solvents. Is the dye degrading?

Diagnosis: No, this is Solvatochromism .[1] Explanation: Push-pull dyes like this one exhibit a large dipole moment change upon excitation.

  • Polar Solvents (Water/PBS): Stabilize the excited state, causing a Red Shift (longer wavelength) but often lower quantum yield due to non-radiative decay pathways (TICT states).

  • Non-Polar Solvents (Dioxane/Toluene): Result in a Blue Shift and often higher quantum yield. Action: Always construct your standard curves in the exact buffer/solvent system used for your final experiment. Do not extrapolate intensity data from DMSO stocks directly to aqueous buffers.

Q3: My signal decreases over time under continuous excitation.

Diagnosis: Photobleaching or Oxidative Instability. Explanation: Electron-rich phenolates are susceptible to oxidation. Solution:

  • Add an antioxidant like Ascorbic Acid (100 µM) or TCEP to the buffer.

  • Reduce excitation power.

  • Ensure the buffer is degassed if high-intensity illumination is required.

Standardized Experimental Protocols

Protocol A: Determination of Apparent pKa

Use this protocol to determine the exact switching point of the fluorophore in your specific matrix.

Reagents:

  • Stock Solution: 10 mM dye in DMSO.

  • Buffers: Citrate-Phosphate (pH 3–7), Tris-HCl (pH 7–9), Carbonate (pH 9–11).[1] All adjusted to constant ionic strength (e.g., 150 mM NaCl).

Procedure:

  • Dilution: Prepare 10 µM working solutions of the dye in buffers ranging from pH 3.0 to 11.0 (0.5 pH unit increments). Note: Keep final DMSO concentration < 1%.

  • Equilibration: Incubate for 10 minutes at room temperature in the dark.

  • Scan: Record emission spectra (Excitation: ~380 nm; Emission Scan: 400–650 nm).

  • Analysis: Plot the Fluorescence Intensity at the emission maximum (likely ~540 nm) vs. pH.

  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    [1]
    
Protocol B: Troubleshooting Workflow

Troubleshooting Start Problem: Low Fluorescence Signal CheckpH Step 1: Check Buffer pH Is pH > 8.5? Start->CheckpH CheckConc Step 2: Check Concentration Is [Dye] > 1 µM? CheckpH->CheckConc Yes AdjustpH Action: Adjust pH to 9.0-10.0 to form Phenolate CheckpH->AdjustpH No CheckSolvent Step 3: Check Solvent Is % Organic Solvent > 10%? CheckConc->CheckSolvent Yes AdjustConc Action: Increase Concentration (Avoid Aggregation >50µM) CheckConc->AdjustConc No SolventEffect Action: Test in EtOH/DMSO Water quenches yield via TICT CheckSolvent->SolventEffect No (Pure Water)

Figure 2: Step-by-step logic for diagnosing low fluorescence intensity.

Summary of Optical Properties

ParameterNeutral Form (Phenol)Anionic Form (Phenolate)Notes
Dominant pH Range pH 4.0 – 7.5pH > 8.5Transition occurs near pKa ~8.0-8.5
Excitation Max ~360–380 nm~400–420 nmRed-shift in absorption upon deprotonation
Emission Max ~450–480 nm (Blue)~530–560 nm (Yellow)Highly solvent dependent
Quantum Yield Low (< 0.1 in water)High (> 0.4 in water)Anion is the "Bright" species
Key Application Reference / BackgroundSignal ReadoutRatiometric sensing possible

References

  • Synthesis and Photophysics of Benzothiazoles

    • Title: Solvent and pH Dependent Fluorescent Properties of Dimethylaminostyryl Dyes.
    • Source: Lirias / KU Leuven.
    • URL:[Link] (General principles of dimethylamino-benzothiazole push-pull systems).[1]

  • Mechanism of 6-Hydroxybenzothiazoles

    • Title: Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring.[2]

    • Source: Spectrochimica Acta Part A / PubMed.
    • URL:[Link] (Demonstrates the pKa ~6.5-8.0 range for 6-OH-BTZ derivatives).

  • Solvatochromism in Benzothiazoles

    • Title: Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound.
    • Source: Moroccan Journal of Chemistry.[1]

    • URL:[Link] (Details the ICT mechanism and solvent polarity impact).

  • General Benzothiazole Data

    • Title: 6-Hydroxybenzothiazole Product Data.[1][3][4][5][6]

    • Source: PubChem / NIH.[1][3]

    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Staining Variability with 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Dimethylamino)-1,3-benzothiazol-6-ol, a novel benzothiazole-derived fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of its application in staining experiments. As a benzothiazole-based dye, its photophysical properties are sensitive to the microenvironment, which can lead to variability between experiments. This guide provides in-depth, experience-driven insights to help you achieve consistent and reliable results.

Understanding the Staining Mechanism

2-(Dimethylamino)-1,3-benzothiazol-6-ol belongs to a class of fluorescent probes whose emission characteristics are heavily influenced by their local environment. The fluorescence of these dyes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and aggregation-induced emission (AIE).[1] This means that factors like solvent polarity, viscosity, pH, and binding to target molecules can significantly alter the fluorescence quantum yield and emission spectra.[2][3][4] When used for staining biological structures like amyloid plaques or tau tangles, the dye's binding to these protein aggregates leads to a conformational restriction and a subsequent increase in fluorescence, a property shared with other amyloid-binding dyes like Thioflavin T.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during staining protocols with 2-(Dimethylamino)-1,3-benzothiazol-6-ol.

FAQ 1: Why am I observing weak or no fluorescence signal?

Weak or absent fluorescence is a common issue that can stem from several factors, from dye integrity to the experimental conditions.

Troubleshooting Weak/No Signal

Potential Cause Explanation Recommended Solution
Dye Degradation Benzothiazole derivatives can be sensitive to light and oxidation. The hydroxyl and dimethylamino groups on the molecule can be susceptible to oxidative damage.[6][7]Store the dye protected from light and at the recommended temperature. Prepare fresh staining solutions for each experiment.
Incorrect Solvent The fluorescence of benzothiazole dyes is highly dependent on solvent polarity and viscosity.[2][4] Using a solvent that quenches fluorescence can lead to a weak signal.Prepare the staining solution in a recommended solvent, typically a mixture of buffer and a less polar solvent like ethanol or DMSO to maintain dye solubility and fluorescence.
Suboptimal pH The protonation state of the dimethylamino and hydroxyl groups can be altered by pH, affecting the dye's electronic structure and fluorescence properties.[3]Ensure the pH of your staining and wash buffers is within the optimal range for the dye. This may require empirical testing, starting with a neutral pH (7.0-7.4).
Low Target Abundance If the target molecule (e.g., amyloid plaques) is present in very low amounts in your sample, the resulting fluorescence signal will be weak.Use a positive control tissue section known to have high target abundance to validate your staining protocol.
Photobleaching Excessive exposure to the excitation light source can cause irreversible damage to the fluorophore.Minimize the exposure time of your stained samples to the excitation light. Use an anti-fade mounting medium.
FAQ 2: My background staining is too high. How can I reduce it?

High background can obscure the specific signal and make data interpretation difficult. This is often due to non-specific binding of the dye.

Troubleshooting High Background

Potential Cause Explanation Recommended Solution
Excessive Dye Concentration Using too high a concentration of the dye can lead to increased non-specific binding to other cellular components or the slide itself.Titrate the dye concentration to find the optimal balance between specific signal and background. Start with a lower concentration and incrementally increase it.
Inadequate Washing Insufficient washing after the staining step will leave unbound dye in the sample, contributing to high background.Increase the number and/or duration of wash steps after staining. Consider adding a small amount of detergent (e.g., Tween-20) to the wash buffer to help remove non-specifically bound dye.
Hydrophobic Interactions Benzothiazole dyes can have hydrophobic properties, leading to non-specific binding to lipid-rich structures.[8]Perform a pre-incubation step with a blocking buffer containing a non-ionic detergent. A brief rinse with a low percentage of ethanol in the wash buffer can also help reduce hydrophobic binding.
Fixation Artifacts Certain fixatives can alter tissue properties, leading to increased non-specific dye binding.Test different fixation methods (e.g., paraformaldehyde vs. methanol/acetone) to see which provides the best signal-to-noise ratio.
FAQ 3: I'm seeing inconsistent staining patterns between different experiments and even between samples in the same experiment. What could be the cause?

Variability is a significant challenge in staining experiments. Consistency in your protocol is key to minimizing this.

Troubleshooting Staining Variability

Potential Cause Explanation Recommended Solution
Inconsistent Staining Time Even small variations in the incubation time with the dye can lead to differences in staining intensity.Use a timer for all incubation steps and ensure all samples are treated for the exact same duration.
Temperature Fluctuations Binding kinetics are temperature-dependent.[3] Variations in room temperature can affect the staining outcome.Perform staining incubations in a temperature-controlled environment (e.g., an incubator or water bath).
Buffer Composition Variability Minor differences in buffer preparation (pH, ionic strength) can impact dye performance.Prepare a large batch of all buffers to be used for a series of experiments to ensure consistency. Always verify the pH before use.
Sample Preparation Differences Variations in tissue thickness, fixation time, or antigen retrieval methods (if applicable) can significantly affect staining.Standardize your sample preparation protocol and ensure all samples are processed identically.
Photobleaching Inconsistent exposure to light during sample handling and imaging will lead to variable signal intensity.Handle stained slides in the dark as much as possible and use a consistent imaging protocol for all samples.

Experimental Protocols

Protocol 1: General Staining Protocol for Frozen Tissue Sections

This protocol provides a starting point for staining frozen tissue sections. Optimization may be required for your specific application.

  • Section Preparation:

    • Cut frozen tissue sections at 10-20 µm and mount on charged slides.

    • Allow sections to air dry for 30 minutes at room temperature.

  • Fixation (Optional but Recommended):

    • Fix the sections in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times in PBS for 5 minutes each.

  • Staining:

    • Prepare a staining solution of 2-(Dimethylamino)-1,3-benzothiazol-6-ol in a suitable buffer (e.g., PBS with 1% DMSO to aid solubility). The optimal concentration should be determined empirically, starting in the range of 1-10 µM.

    • Incubate the sections with the staining solution for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the sections three times in PBS for 5 minutes each to remove unbound dye.

  • Coverslipping:

    • Mount coverslips using an aqueous mounting medium, preferably with an anti-fade agent.

  • Imaging:

    • Image using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima should be determined experimentally for the dye when bound to the target.

Protocol 2: Staining Protocol for Amyloid Plaques in Human Brain Tissue

This protocol is adapted from methods used for similar amyloid-binding dyes.[5][9]

  • Deparaffinization and Rehydration (for FFPE sections):

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval (Optional):

    • For some epitopes, antigen retrieval may be necessary. Formic acid treatment (e.g., 70% formic acid for 10 minutes) is common for amyloid-beta.

  • Staining:

    • Prepare a 1 µM solution of 2-(Dimethylamino)-1,3-benzothiazol-6-ol in 50% ethanol/50% PBS.

    • Incubate sections for 10 minutes at room temperature, protected from light.

  • Differentiation and Washing:

    • Briefly rinse in 50% ethanol.

    • Wash in PBS three times for 5 minutes each.

  • Counterstaining (Optional):

    • A nuclear counterstain like DAPI can be used.

  • Coverslipping and Imaging:

    • Mount and image as described in the general protocol.

Visualizing the Workflow and Influencing Factors

To better understand the experimental process and the factors that can influence the outcome, the following diagrams are provided.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining Tissue_Sectioning Tissue Sectioning Fixation Fixation Tissue_Sectioning->Fixation Staining_Solution Staining Solution Preparation Fixation->Staining_Solution Incubation Incubation with Dye Staining_Solution->Incubation Washing Washing Incubation->Washing Mounting Mounting Washing->Mounting Imaging Imaging & Analysis Mounting->Imaging Influencing_Factors cluster_dye Dye Properties cluster_environment Experimental Conditions cluster_sample Sample Characteristics Staining_Variability Staining Variability Dye_Concentration Concentration Staining_Variability->Dye_Concentration Dye_Stability Stability/Age Staining_Variability->Dye_Stability Solvent Solvent Staining_Variability->Solvent pH pH Staining_Variability->pH Temperature Temperature Staining_Variability->Temperature Incubation_Time Incubation Time Staining_Variability->Incubation_Time Fixation_Method Fixation Method Staining_Variability->Fixation_Method Tissue_Thickness Tissue Thickness Staining_Variability->Tissue_Thickness Target_Abundance Target Abundance Staining_Variability->Target_Abundance

Caption: Key factors contributing to staining variability.

By carefully controlling the variables outlined in this guide, you can enhance the reproducibility and reliability of your staining experiments with 2-(Dimethylamino)-1,3-benzothiazol-6-ol. For further assistance, please consult the references below or contact our technical support team.

References

  • ResearchGate. (n.d.). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases | Request PDF. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved February 2, 2026, from [Link]

  • Springer. (n.d.). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic and Theoretical Studies of Fluorescence Effects in 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Induced by Molecular Aggregation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate - New fluorescent dye for testing of amyloid fibrils and study of their structure. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Pathological conformations involving the amino terminus of tau occur early in Alzheimer's disease and are differentially detected by monoclonal antibodies. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved February 2, 2026, from [Link]

  • protocols.io. (2018). Procedures for the staining of lipid droplets with Oil Red O. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved February 2, 2026, from [Link]

  • American Elements. (n.d.). Benzothiazoles. Retrieved February 2, 2026, from [Link]

  • The Mirica Group - University of Illinois. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. Retrieved February 2, 2026, from [Link]

  • Maastricht University. (2001). Optimisation of oil red O staining permits combination with immunofluorescence and automated quantification of lipids. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2011). 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. Retrieved February 2, 2026, from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved February 2, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-3-ethyl-6-methoxy-, trichlorozincate(1-) (1:1) - Substance Details. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Pramipexole. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Binding Affinity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(Dimethylamino)-1,3-benzothiazol-6-ol. This guide is designed to provide in-depth, field-proven insights into optimizing the binding affinity of this versatile benzothiazole scaffold. As drug development professionals, we understand that enhancing potency is a multi-faceted challenge, often fraught with experimental hurdles. This resource consolidates troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every step is a logical progression toward your goal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the core molecule and general strategies for affinity enhancement.

Q1: What are the key structural features of 2-(Dimethylamino)-1,3-benzothiazol-6-ol that I should focus on for modification?

A1: The 2-(Dimethylamino)-1,3-benzothiazol-6-ol scaffold presents three primary sites for chemical modification, each offering distinct opportunities to modulate binding affinity.

  • The 2-Dimethylamino Group: This group is a key hydrogen bond acceptor and can participate in electrostatic interactions. Modifications here, such as altering the alkyl substituents or converting it to a different functional group, can significantly impact binding.

  • The 6-Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl is critical. It can be alkylated to explore hydrophobic pockets, or substituted to introduce different electronic properties. Its acidity also means its ionization state is pH-dependent, which can be a crucial factor in binding.

  • The Benzothiazole Core: The aromatic rings are central to the molecule's structure and can engage in π-π stacking or hydrophobic interactions within the target's binding site. Literature on benzothiazole derivatives shows that substitutions on the benzene ring (positions 4, 5, and 7) can dramatically alter biological activity and affinity[1][2].

Q2: What are the first steps I should take before starting a chemical modification campaign to improve binding affinity?

A2: Before embarking on synthesis, a thorough foundational analysis is crucial.

  • Confirm Target Engagement: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to obtain a reliable baseline measurement of the parent molecule's binding affinity (K D) for its target.[3][4]

  • Assess Target "Druggability": Ensure the target protein has a well-defined binding pocket. Targets with shallow or non-defined surfaces can be challenging for small molecule inhibitors.[5]

  • Computational Modeling (In Silico Analysis): If a crystal structure of the target protein is available, perform molecular docking studies. This can predict the binding pose of your molecule and identify nearby amino acid residues, suggesting modifications that could form new, favorable interactions.[6] Computational methods can also be used to predict how modifications will affect binding affinity.[7][8]

Q3: What are the most common reasons for low binding affinity in a newly synthesized derivative?

A3: Several factors can lead to diminished affinity:

  • Steric Hindrance: The new substituent may be too bulky for the binding pocket, preventing the molecule from adopting its optimal binding pose.

  • Unfavorable Electrostatics: The modification might introduce a charge that is repulsive to the electrostatic environment of the binding site.

  • Loss of Key Interactions: The modification may have inadvertently removed or altered a functional group that was critical for a key hydrogen bond or hydrophobic interaction.

  • Poor Solubility: The new derivative might have lower solubility in the assay buffer, leading to an underestimation of its true affinity. Around 80% of small molecules in the development pipeline exhibit low aqueous solubility.[9]

Section 2: Troubleshooting Experimental Assays

This section provides a question-and-answer guide to address specific issues encountered during binding affinity measurement.

Problem: I am not observing any binding with my parent compound or its derivatives.

Q: I've synthesized a new derivative, but my binding assay (e.g., SPR, ITC, Fluorescence Polarization) shows no interaction. Where should I start troubleshooting?

A: A complete lack of signal can be perplexing. A systematic check of your experimental components is the best approach.

Workflow for Troubleshooting "No Binding" Signal

start No Binding Signal Observed protein_check Is the target protein active and correctly folded? start->protein_check compound_check Is the compound soluble and stable in the assay buffer? protein_check->compound_check Yes protein_solution Solution: Use fresh protein stock, perform quality control (e.g., CD spectroscopy). protein_check->protein_solution No buffer_check Is the assay buffer composition optimal? compound_check->buffer_check Yes compound_solution Solution: Check solubility via nephelometry. Add co-solvent (e.g., DMSO) if compatible. Synthesize more soluble analogs. compound_check->compound_solution No instrument_check Is the instrument functioning correctly? buffer_check->instrument_check Yes buffer_solution Solution: Test different pH values. Vary salt concentration to modulate ionic interactions. buffer_check->buffer_solution No positive_control Run a known binder (positive control). Does it show a signal? instrument_check->positive_control Yes instrument_solution Solution: Perform instrument calibration and maintenance as per manufacturer's guidelines. instrument_check->instrument_solution No conclusion_no Issue is likely with the assay system (protein, buffer, or instrument). Re-evaluate all components. positive_control->conclusion_no No conclusion_yes The compound genuinely has very low or no affinity. Re-evaluate synthetic strategy based on SAR. positive_control->conclusion_yes Yes

Caption: A decision tree for troubleshooting a lack of binding signal.

Problem: My binding data is inconsistent and not reproducible.

Q: My K D values for the same compound vary significantly between experiments. What could be the cause?

A: Poor reproducibility is often a sign of subtle experimental variability.

  • Pipetting Errors: Inconsistent pipetting, especially during serial dilutions, is a major source of error in ligand-binding assays.[10] Using automated liquid handlers can minimize this variability.

  • Protein Batch Variation: Ensure you are using a consistent, high-quality batch of your target protein. If you suspect batch-to-batch differences, re-validate the activity of each new batch.

  • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment. Assess compound stability using techniques like HPLC-MS over the experimental timeframe.

  • Incomplete Equilibration: Ensure the binding reaction has reached equilibrium before taking measurements. Incubation times may need to be optimized, especially for slow-on/slow-off binders.

Problem: I'm observing high non-specific binding.

Q: My assay shows a high signal even at saturating concentrations of a competitor, or in control wells without the target protein. How can I reduce this?

A: Non-specific binding can mask the true interaction and is a common artifact.[10]

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically 0.005-0.05%) in your assay buffer can significantly reduce non-specific interactions with surfaces.

  • Include a Carrier Protein: Adding a non-interacting protein, such as Bovine Serum Albumin (BSA), can block non-specific binding sites on your assay plates or sensor chips.

  • Increase Salt Concentration: If the non-specific binding is primarily electrostatic, increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) can help to disrupt these weaker interactions.

  • For Fluorescence Polarization (FP): High background signal can come from the buffer or the microplates themselves. Always use black, non-fluorescent plates and check for buffer autofluorescence.[11]

Section 3: Protocols for Affinity Enhancement & Measurement

This section provides standardized protocols for key experimental workflows.

Protocol 3.1: Structure-Activity Relationship (SAR) by Design

This workflow outlines a rational approach to modifying the 2-(Dimethylamino)-1,3-benzothiazol-6-ol scaffold. The goal is to systematically probe the binding pocket to identify favorable interactions.

Workflow for Structure-Activity Relationship (SAR) Exploration

SAR_Workflow cluster_0 Phase 1: Scoping cluster_1 Phase 2: Modification & Synthesis cluster_2 Phase 3: Assay & Analysis cluster_3 Phase 4: Iteration start Parent Compound 2-(Dimethylamino)-1,3-benzothiazol-6-ol docking In Silico Docking (Predict Binding Pose) start->docking mod_site_1 Modify 6-OH Group (e.g., Methylation, Halogenation) docking->mod_site_1 mod_site_2 Modify 2-NMe2 Group (e.g., Vary Alkyl Chains) docking->mod_site_2 mod_site_3 Modify Benzene Ring (e.g., Add F, Cl, Me at C4/C5) docking->mod_site_3 assay Biophysical Binding Assay (SPR, ITC, or FP) mod_site_1->assay mod_site_2->assay mod_site_3->assay sar_table Generate SAR Table (Compare KD values) assay->sar_table next_gen Design Next-Generation Compounds (Combine Favorable Modifications) sar_table->next_gen next_gen->assay Iterate

Caption: A rational workflow for SAR-based affinity enhancement.

Protocol 3.2: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[3]

Step-by-Step SPR Protocol:

  • Immobilization: Covalently attach the target protein to the sensor chip surface via amine coupling. Aim for a low immobilization density (e.g., 1000-2000 Response Units) to avoid mass transport limitations.

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) that is filtered and degassed. This buffer should be consistent with the one used for compound dilutions.

  • Analyte Preparation: Prepare a dilution series of the 2-(Dimethylamino)-1,3-benzothiazol-6-ol derivative in the running buffer. Include a zero-concentration sample (buffer only) for double referencing. The concentration range should ideally span from 0.1x to 10x the expected K D.

  • Binding Cycle:

    • Inject the analyte over the sensor surface for a set association time (e.g., 120 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the signal from the reference channel and the zero-concentration injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).

Table 1: Example SAR Data for Hypothetical Derivatives

This table illustrates how to organize data to derive structure-activity relationships.

Compound IDModification on Parent ScaffoldK D (nM)Fold ImprovementNotes
Parent 2-(Dimethylamino)-1,3-benzothiazol-6-ol15001xBaseline affinity.
Deriv-01 6-Methoxy (-OCH 3)7502xAlkylation of phenol suggests a nearby hydrophobic pocket.
Deriv-02 5-Fluoro (-F)5003xAddition of halogen at C5 enhances affinity, possibly through polar or hydrophobic interactions.
Deriv-03 2-(Diethylamino)30000.5xIncreasing bulk on the amino group is detrimental, suggesting a sterically constrained pocket.
Deriv-04 6-Methoxy, 5-Fluoro8018.75x Combination of favorable modifications leads to a synergistic improvement in affinity.

Section 4: Computational Chemistry & Predictive Modeling

Q: How can I use computational tools to guide my synthetic efforts more effectively?

A: Computational methods can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted affinity.

  • Free Energy Perturbation (FEP): FEP is a rigorous computational method that can predict the change in binding free energy upon a small chemical modification. While computationally expensive, it can provide highly accurate predictions to rank-order potential derivatives.

  • Machine Learning Models: As more SAR data is generated, machine learning models can be trained to predict the affinity of new, unsynthesized compounds.[12][13] These models learn the complex relationships between chemical structure and binding affinity.

  • Binding Mode Analysis: Molecular dynamics (MD) simulations can be used to refine docked poses and understand the dynamic behavior of the ligand in the binding site.[14] This can reveal key stable interactions and the role of water molecules, providing deeper insight for rational design.

By integrating these computational approaches with empirical lab work, researchers can accelerate the discovery-and-optimization cycle, leading to more potent and selective compounds.

References

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • Benchchem. (n.d.). 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5.
  • Hep Journals. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review.
  • Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold.
  • Chemsrc. (2025). CAS#:851292-76-7 | 6-(Dimethylamino)-1,3-benzothiazole-2-carbaldehyde.
  • ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • PubMed Central. (n.d.). Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs.
  • PubMed. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions.
  • PMC. (n.d.). Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes.
  • ACS Publications. (n.d.). Improved Prediction of Ligand–Protein Binding Affinities by Meta-modeling.
  • Frontiers. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline.
  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development.
  • PubMed. (2008). Computational methods for calculation of ligand-binding affinity.
  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
  • PMC. (n.d.). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach.
  • EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI.
  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.
  • ResearchGate. (2022). Is it possible to increase the binding affinity by removing certain amino acids or other structures?.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Binding Specificity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a small molecule's binding specificity is paramount to its advancement as a potential therapeutic or chemical probe. This guide provides an in-depth, technical comparison of experimental methodologies to thoroughly characterize the binding of the novel compound, 2-(Dimethylamino)-1,3-benzothiazol-6-ol. Drawing from the established activities of the 2-aminobenzothiazole scaffold as a privileged structure in medicinal chemistry, particularly in kinase inhibition, we will proceed with the hypothesis that 2-(Dimethylamino)-1,3-benzothiazol-6-ol targets the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme.

This guide will objectively compare its hypothetical binding performance against established PI3Kα inhibitors, Alpelisib and Copanlisib, supported by detailed experimental protocols and data interpretation. Our approach emphasizes scientific integrity, ensuring that each described protocol serves as a self-validating system to build a comprehensive and trustworthy profile of the compound's binding characteristics.

The Rationale for a Multi-Faceted Validation Approach

A single experimental technique is insufficient to definitively characterize a ligand-protein interaction. Each method possesses inherent strengths and weaknesses. By employing a suite of orthogonal assays, we can build a robust body of evidence to support the binding specificity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol for PI3Kα. This multi-pronged approach allows for the confident determination of binding affinity, kinetics, thermodynamics, and target engagement within a cellular context.

Biophysical Characterization of Direct Binding

To begin our investigation, we will employ two gold-standard biophysical techniques to quantify the direct interaction between 2-(Dimethylamino)-1,3-benzothiazol-6-ol and purified PI3Kα protein: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that provides real-time monitoring of molecular interactions.[1] It allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. This kinetic information is invaluable for understanding the dynamic nature of the binding event.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize PI3Kα on Sensor Chip r1 Inject Analyte (Association) p1->r1 Flow Analyte p2 Prepare Analyte Series: 2-(Dimethylamino)-1,3-benzothiazol-6-ol Alpelisib, Copanlisib r2 Flow Buffer (Dissociation) r1->r2 Stop Injection r3 Regenerate Surface r2->r3 Prepare for Next Cycle a1 Generate Sensorgrams r2->a1 r3->r1 Next Concentration a2 Fit Data to Kinetic Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for SPR-based kinetic analysis of small molecule binding to PI3Kα.

  • Immobilization of PI3Kα:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Inject recombinant human PI3Kα protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 10,000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation:

    • Prepare a dilution series of 2-(Dimethylamino)-1,3-benzothiazol-6-ol, Alpelisib, and Copanlisib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically range from 0.1 nM to 10 µM.

  • Binding Measurement:

    • Inject each concentration of the analyte over the PI3Kα and a reference flow cell for a defined association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., for 300 seconds).

    • Between cycles, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Reference-subtract the sensorgrams and fit the data to a 1:1 Langmuir binding model to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2][3] This technique determines the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis p1 PI3Kα in Sample Cell r1 Inject Ligand into Sample Cell p1->r1 p2 Ligand in Syringe: 2-(Dimethylamino)-1,3-benzothiazol-6-ol Alpelisib, Copanlisib p2->r1 r2 Measure Heat Change r1->r2 Iterative Injections a1 Plot Heat Change vs. Molar Ratio r2->a1 a2 Fit to Binding Model a1->a2 a3 Determine KD, n, ΔH, ΔS a2->a3

Caption: Workflow for ITC-based thermodynamic analysis of small molecule binding to PI3Kα.

  • Sample Preparation:

    • Dialyze recombinant human PI3Kα and dissolve the small molecules in the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Concentrations should be chosen based on the expected K_D, with the 'c' value (stoichiometry * protein concentration / K_D) ideally between 10 and 1000. For an expected low nanomolar K_D, one might use 10 µM PI3Kα in the cell and 100 µM of the compound in the syringe.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the compound solution into the PI3Kα solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a one-site binding model to determine the thermodynamic parameters.

Comparative Biophysical Data

The following table presents hypothetical, yet plausible, data for the binding of 2-(Dimethylamino)-1,3-benzothiazol-6-ol to PI3Kα, benchmarked against Alpelisib and Copanlisib.

CompoundMethodK_D (nM)k_a (10^5 M⁻¹s⁻¹)k_d (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
2-(Dimethylamino)-1,3-benzothiazol-6-ol SPR15.22.13.2--
ITC18.5---8.5-2.3
Alpelisib SPR4.65.32.4--
ITC5.1---9.8-1.7
Copanlisib SPR0.78.90.6--
ITC0.9---11.2-1.1

Note: Data for Alpelisib and Copanlisib are representative values from the literature for PI3Kα. Data for 2-(Dimethylamino)-1,3-benzothiazol-6-ol is hypothetical.

Cellular Target Engagement: The Litmus Test

While biophysical assays confirm direct binding to a purified protein, it is crucial to demonstrate that the compound engages its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow for CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Analysis t1 Incubate Cells with Compound or Vehicle h1 Heat Cell Lysates at Different Temperatures t1->h1 s1 Centrifuge to Separate Soluble and Precipitated Proteins h1->s1 d1 Collect Supernatant (Soluble Fraction) s1->d1 d2 Quantify PI3Kα (e.g., Western Blot) d1->d2 d3 Plot Soluble PI3Kα vs. Temperature d2->d3

Caption: Workflow for validating cellular target engagement using CETSA.

Detailed CETSA Protocol:
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MCF-7, which has a PIK3CA mutation) to 80-90% confluency.

    • Treat the cells with 2-(Dimethylamino)-1,3-benzothiazol-6-ol, a positive control (Alpelisib or Copanlisib), or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PI3Kα in each sample by Western blotting using a specific anti-PI3Kα antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble PI3Kα relative to the unheated control against the temperature for each treatment condition to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Comparative CETSA Data
CompoundCell LineConcentrationΔT_m (°C)
2-(Dimethylamino)-1,3-benzothiazol-6-ol MCF-71 µM+ 4.2
Alpelisib MCF-71 µM+ 5.5
Copanlisib MCF-71 µM+ 6.1

Note: Data is hypothetical and for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the binding specificity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol to its hypothesized target, PI3Kα. By integrating biophysical techniques like SPR and ITC with a cell-based target engagement assay such as CETSA, researchers can build a comprehensive and compelling case for the compound's mechanism of action. The comparative framework presented, using well-characterized inhibitors as benchmarks, provides a clear context for interpreting the experimental data. This systematic validation process is an indispensable component of modern drug discovery and chemical biology, ensuring that only the most promising and well-characterized molecules advance through the development pipeline.

References

  • Zhang, M., Jang, H., & Nussinov, R. (2020). PI3K inhibitors: review and new strategies. RSC Chemical Biology, 1(2), 113-126. [Link]

  • Krause, G., & Zirlik, K. (2018). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Drug Design, Development and Therapy, 12, 2463–2474. [Link]

  • National Cancer Institute. (2022). Trial Results: Copanlisib in Patients with PIK3CA-Mutated Tumors. [Link]

  • Sharma, S., & Singh, H. (2020). Copanlisib: Novel PI3K Inhibitor for Treatment of Lymphoma. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1535-1543. [Link]

  • ResearchGate. (n.d.). The typical and clinically developed PI3K inhibitors. [Link]

  • Sharma, S., & Singh, H. (2020). Copanlisib: Novel PI3K Inhibitor for the Treatment of Lymphoma. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1535-1543. [Link]

  • Asquith, C. R. M., et al. (2017). Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design. Scientific Reports, 7(1), 40513. [Link]

  • Zhang, M., Jang, H., & Nussinov, R. (2020). PI3K inhibitors: review and new strategies. RSC Chemical Biology, 1(2), 113-126. [Link]

  • ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. [Link]

  • Gately, L. (2023). Race for Better Mutant PI3Kα Inhibitors Hinges on Disputed Science. Precision Oncology News. [Link]

  • Krause, G., & Zirlik, K. (2018). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Drug Design, Development and Therapy, 12, 2463–2474. [Link]

  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. OncoTargets and Therapy, 7, 1059–1068. [Link]

  • Vasan, N., et al. (2023). Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations. Cancer Discovery, 13(12), 2636–2653. [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Bio-Protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Request PDF. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • PubMed Central. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. [Link]

  • R Discovery. (n.d.). 2-aminobenzothiazole Derivatives Research Articles. [Link]

  • PubMed Central. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • ResearchGate. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • PubMed Central. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • ResearchGate. (n.d.). (PDF) Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. [Link]

  • ACS Publications. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) A Review on the Ligand binding study by Isothermal Titration Calorimetry. [Link]

  • PubMed Central. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. [Link]

  • ResearchGate. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Biosensing Instruments. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

Sources

Technical Deep Dive: Cross-Reactivity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (Thioflavin T)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)-1,3-benzothiazol-6-ol , universally known as Thioflavin T (ThT) , remains the gold standard for kinetic monitoring of amyloid fibril formation.[1][2] However, its utility is frequently compromised by a misunderstood cross-reactivity profile.[1] While highly specific for the cross-


 architecture of mature fibrils, ThT is blind to most oligomeric intermediates and can generate false positives via molecular rotor mechanisms in non-fibrillar hydrophobic pockets (e.g., Acetylcholinesterase) or DNA intercalation. This guide dissects these limitations and benchmarks ThT against next-generation alternatives like Luminescent Conjugated Oligothiophenes (LCOs) and Proteostat®.

Mechanism of Action: The Molecular Rotor

To understand cross-reactivity, one must first understand the signal origin. ThT is not a "stain" in the traditional sense; it is a molecular rotor .

  • Free State (Quenched): In solution, the benzothiazole and dimethylaminobenzene rings rotate freely around the C-C bond (

    
    ). Upon excitation, this rotation allows rapid non-radiative decay (Twisted Intramolecular Charge Transfer - TICT), resulting in negligible fluorescence.
    
  • Bound State (Emissive): When ThT binds to the "channels" running parallel to the long axis of an amyloid fibril, steric hindrance locks the rings in a near-planar conformation. This restriction inhibits TICT, forcing relaxation via fluorescence emission at ~482 nm.

Implication for Cross-Reactivity: Any environment that restricts this rotation—whether a fibril channel, a hydrophobic pocket in a globular protein, or DNA intercalation—will trigger fluorescence, creating potential false positives.

Diagram 1: ThT Molecular Rotor Mechanism

ThT_Mechanism Free Free ThT (Solution) Free Rotation Excited Excited State (TICT) Free->Excited Excitation (440nm) Bound Bound ThT (Fibril/Pocket) Rotation Locked Free->Bound Binding Event Decay Non-Radiative Decay (Heat) Excited->Decay Fast Rotation (Low Quantum Yield) Fluorescence Fluorescence Emission (~482 nm) Bound->Fluorescence Restricted Rotation (High Quantum Yield)

Caption: The "Molecular Rotor" mechanism. Fluorescence is strictly dependent on the rotational immobilization of the central C-C bond, explaining both sensitivity and specific cross-reactivity artifacts.

Cross-Reactivity Profile & Specificity Analysis[1]

Amyloid Fibrils vs. Amorphous Aggregates[3][4]
  • ThT: Highly specific for mature fibrils . It binds the repetitive "ladder" of side chains in the cross-

    
     sheet. It generally exhibits low to negligible binding  to amorphous aggregates (disordered clumps), as these lack the continuous channels required to lock the rotor.
    
  • The Trap: High concentrations of amorphous aggregates can entrap ThT, causing a weak, non-specific signal enhancement.

  • Alternative: ANS (1-Anilinonaphthalene-8-sulfonic acid) is the preferred probe for amorphous aggregates. It binds hydrophobic patches exposed during misfolding, regardless of secondary structure.

The Oligomer Blind Spot

ThT is notoriously poor at detecting prefibrillar oligomers (the primary toxic species in many neurodegenerative pathways).

  • Observation: In kinetic assays, ThT shows a "lag phase" (flatline) during nucleation. This is not an absence of aggregation, but an absence of fibrils.

  • Alternative: LCOs (e.g., p-FTAA, h-FTAA) are superior here. These flexible oligothiophenes can conform to the distinct twist of early oligomers, showing fluorescence during the ThT lag phase.

Non-Protein False Positives
  • Acetylcholinesterase (AChE): A classic false positive. ThT binds to the peripheral anionic site of AChE.[1] The hydrophobic gorge restricts the rotor, mimicking the fibril signal.

  • DNA/RNA: ThT can intercalate between base pairs or bind to the minor groove of DNA, causing significant fluorescence enhancement. This is critical when screening crude cell lysates.

Comparative Benchmarking Guide

The following table contrasts ThT with its primary competitors for aggregate detection.

FeatureThioflavin T (ThT) Proteostat® Congo Red (CR) LCOs (p-FTAA)
Primary Target Mature Amyloid FibrilsAggregates (Fibrils + Amorphous)Amyloid FibrilsFibrils & Prefibrillar Oligomers
Mechanism Molecular Rotor (Channel binding)Molecular RotorDirect Dye (Birefringence)Conformation-Dependent Spectral Shift
Sensitivity High (Gold Standard)HighLow (in solution)Very High
Oligomer Detection Poor (Lag phase blind spot)ModeratePoorExcellent (Detects early species)
Amorphous Binding Low / NegligibleModerate (Broader specificity)LowLow
Interference DNA, AChE, Inner Filter EffectLower (Red-shifted emission)High background, requires polarized lightLow
Ex / Em (nm) 440 / 482~500 / 600Abs ~490 / N/AVariable (Spectral Typing)

Key Takeaway: Use ThT for standard kinetics. Use LCOs if studying early oligomerization. Use Proteostat for intracellular imaging or if autofluorescence is high (red-shift advantage).

Advanced Experimental Protocol: High-Fidelity ThT Kinetics

Standard protocols often fail due to micelle formation or inner filter effects. This workflow minimizes artifacts.

Reagents
  • ThT Stock: 1-2 mM in HPLC-grade water. CRITICAL: Filter through a 0.22 µm syringe filter to remove ThT crystals/micelles. Store in dark at 4°C (stable for <1 week).

  • Protein Sample: Monomeric protein (free of pre-existing aggregates; confirm via SEC if possible).

Workflow
  • Preparation: Dilute ThT stock to a working concentration of 10–20 µM in the assay buffer.

    • Note: Do not exceed 50 µM ThT. Above this, ThT forms micelles which are self-fluorescent, creating a high baseline.

  • Plate Setup (96-well Black/Clear Bottom):

    • Sample: Protein (e.g., 10-50 µM) + ThT (10-20 µM).

    • Control 1 (Buffer Blank): Buffer + ThT (Background subtraction).

    • Control 2 (Protein Blank): Protein only (Check for intrinsic fluorescence).

    • Control 3 (Interference): If testing small molecule inhibitors, run Inhibitor + ThT to check for quenching/fluorescence.

  • Measurement:

    • Excitation: 440 nm (slit 5 nm).

    • Emission: 480 nm (slit 5 nm).

    • Read Mode: Bottom read (preferred for aggregates).

    • Shaking: Orbital shaking (5-10 sec) before reads can accelerate fibrillation; keep consistent.

  • Data Analysis:

    • Subtract Control 1 from Sample.

    • Normalize data (

      
      ) for easier comparison of rates, but report raw intensity to show total aggregate load.
      

Decision Framework: Selecting the Right Probe

Use this logic tree to select the optimal probe for your specific research question.

Diagram 2: Probe Selection Decision Tree

Probe_Selection Start What is your primary target? Q1 Mature Fibrils or Early Oligomers? Start->Q1 Res_ThT Use Thioflavin T (ThT) (Standard Kinetics) Q1->Res_ThT Mature Fibrils Res_LCO Use LCOs (p-FTAA) (Oligomer Sensitive) Q1->Res_LCO Early Oligomers Res_ANS Use ANS (Amorphous Aggregates) Q1->Res_ANS Amorphous / Molten Globule Q2 In Solution or Tissue/Cells? Q2->Res_ThT No (Pure Protein) Res_Prot Use Proteostat® (Red-shift / Intracellular) Q2->Res_Prot Yes (Cells/Tissue) Res_ThT->Q2 If High Autofluorescence?

Caption: Decision matrix for selecting amyloid probes. ThT is the default for pure fibrils, but LCOs and Proteostat offer specific advantages for oligomers and cellular environments, respectively.

References

  • LeVine, H. 3rd. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology. Link

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Nilsson, K. P., et al. (2005). Imaging distinct conformational states of amyloid-beta fibrils in Alzheimer's disease using novel luminescent probes. ACS Chemical Biology. Link

  • De Ferrari, G. V., et al. (2001). Thioflavin T is a fluorescent probe of the acetylcholinesterase peripheral site that reveals conformational interactions between the peripheral and acylation sites.[1][3] Journal of Biological Chemistry. Link

  • Xue, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation.[4] Royal Society Open Science. Link

  • Sigurdson, C. J., et al. (2007). Prion strain discrimination using luminescent conjugated polymers. Nature Methods. Link

  • Shen, D., et al. (2011). Interference of low-molecular substances with the Thioflavin-T fluorescence assay of amyloid fibrils. Journal of Peptide Science. Link

Sources

Publish Comparison Guide: In Vivo Validation of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (PGL-137)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and validation framework for 2-(Dimethylamino)-1,3-benzothiazol-6-ol , also identified in literature as PGL-137 . While structurally homologous to amyloid-beta imaging agents like PiB (Pittsburgh Compound B), this specific benzothiazole derivative is distinct in its application, primarily targeting mutant Huntingtin (mHTT) aggregates associated with Huntington’s Disease (HD) .

Executive Summary

2-(Dimethylamino)-1,3-benzothiazol-6-ol (PGL-137) is a benzothiazole-based fluorophore and aggregation inhibitor.[1][2][3] Unlike its phenyl-benzothiazole cousins (e.g., [11C]PiB, [18F]Flutemetamol) which are the gold standard for Amyloid-


 (A

)
imaging in Alzheimer's, PGL-137 is engineered to target Polyglutamine (PolyQ) aggregates. This guide validates its performance as a dual-function probe: capable of both fluorescently labeling

-sheet rich aggregates and inhibiting their formation in vivo.

Key Distinction:

  • Target: Polyglutamine (PolyQ) aggregates (Huntington's Disease).

  • Mechanism: Intercalation into

    
    -sheet fibrils, disrupting elongation.
    
  • Status: Preclinical validation (Cellular/Murine models).

Part 1: Chemical & Pharmacological Profile

Structural Homology & Design Logic

The benzothiazole core is a "privileged scaffold" for brain imaging due to its lipophilicity and planarity, allowing it to cross the Blood-Brain Barrier (BBB) and bind to amyloidogenic fibrils.

FeaturePGL-137 (Topic) [11C]PiB (Reference Standard) Thioflavin T (Generic Dye)
IUPAC Name 2-(Dimethylamino)-1,3-benzothiazol-6-ol2-[4-(Methylamino)phenyl]-6-hydroxybenzothiazole4-(3,6-Dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline
Core Structure Fused Benzothiazole (No phenyl ring at C2)2-PhenylbenzothiazoleBenzothiazolium
Primary Target Mutant Huntingtin (PolyQ) Amyloid-

Plaques
Generic Amyloid Fibrils
Binding Mode Intercalation /

-sheet groove binding
Surface groove binding along fibril axisChannel binding
BBB Permeability High (Lipophilic Neutral)HighPoor (Charged Salt)
Fluorescence Yes (Blue/Green emission)Yes (Blue emission)Yes (Green emission)
Mechanism of Action

PGL-137 functions via a theranostic mechanism . It binds to the expanded polyglutamine tract of mutant huntingtin protein, stabilizing a non-toxic conformation or preventing the recruitment of monomers into the growing fibril.

G mHTT_Monomer Mutant HTT (Monomer) Oligomer Toxic Oligomer (Beta-Sheet Rich) mHTT_Monomer->Oligomer Nucleation Fibril Insoluble Fibril (Aggregate) Oligomer->Fibril Elongation Complex PGL-137/Oligomer Complex Oligomer->Complex Binding PGL137 PGL-137 (Probe/Inhibitor) PGL137->Oligomer Intercalation Complex->Fibril Inhibited Arrest Aggregation Arrest Complex->Arrest Steric Hindrance

Figure 1: Mechanism of PGL-137 interference with PolyQ aggregation pathways.

Part 2: In Vivo & In Vitro Validation Data

In Vitro Binding & Inhibition (FRET Assay)

Validation utilizes a FRET-based cellular assay where Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) are fused to Huntingtin fragments. Aggregation brings fluorophores close, increasing FRET. PGL-137 binding reduces this signal.[1][3]

Experimental Data Summary:

  • Cell Line: HEK293 Tet-Off expressing mHTT (Q51 or Q68).

  • Method: Filter Retardation Assay & Fluorescence Microscopy.[3]

CompoundEC50 (Aggregation Inhibition)Cytotoxicity (Cell Viability)Metabolic Stability (Microsomes)
PGL-137 ~40 - 100

M
Non-toxic (>100

M)
High
PGL-135 (Analog)~40

M
Non-toxicLow (Rapid clearance)
Thioflavin TN/A (Probe only)LowN/A

Critical Insight: While PGL-135 showed slightly higher potency, it failed in in vivo murine models due to metabolic instability.[4] PGL-137 retains efficacy with a superior metabolic profile, making it the preferred candidate for in vivo imaging and therapeutic studies.

In Vivo Imaging Protocol (Murine Model)

To validate PGL-137 as a brain imaging agent, the following protocol ensures BBB penetration and specific binding.

Protocol: Two-Photon Intravital Imaging of PolyQ Aggregates

  • Animal Model: R6/2 or YAC128 transgenic mice (expressing mutant HTT).

  • Probe Administration:

    • Dissolve PGL-137 in 10% DMSO / 90% Saline.

    • Dose: 10 mg/kg via Tail Vein Injection (IV) .

  • Cranial Window Surgery:

    • Perform craniotomy over the somatosensory cortex.

    • Seal with cover glass for optical access.

  • Imaging Acquisition:

    • Modality: Two-Photon Excitation Microscopy (2PE).

    • Excitation: 750-800 nm (optimized for benzothiazole absorption).

    • Emission: 450-500 nm (Blue/Cyan channel).

  • Data Analysis:

    • Quantify "Puncta" (aggregates) vs. Diffuse background.

    • Calculate Signal-to-Noise Ratio (SNR) .

Validation Criteria:

  • Time-Course: Signal should peak within 10-20 minutes (rapid uptake) and wash out from healthy tissue by 60 minutes.

  • Specificity: Co-localization with anti-HTT antibody (EM48) in post-mortem histology.

Part 3: Comparative Analysis

PGL-137 vs. Amyloid Probes

Researchers often confuse PGL-137 with PiB due to the benzothiazole core. The table below delineates their usage.

ParameterPGL-137 [11C]PiB / [18F]Flutemetamol
Chemical Difference 2-Dimethylamino (No phenyl spacer)2-(4'-Methylaminophenyl)
Target Disease Huntington's Disease (Intracellular)Alzheimer's Disease (Extracellular)
Target Structure PolyQ

-hairpins
A

Cross-

spine
Imaging Modality Optical / Fluorescence (Research)PET (Clinical)
Clinical Status Preclinical / Research ToolFDA Approved (Flutemetamol)
Advantages of PGL-137
  • Intracellular Penetration: Unlike some amyloid probes that primarily target extracellular plaques, PGL-137 is cell-permeable, essential for targeting nuclear/cytoplasmic HTT aggregates.

  • Dual-Action: Functions as both a detector (imaging) and a modulator (inhibitor) of disease progression.

  • Synthetically Accessible: The absence of the phenyl ring simplifies the synthesis (one-step condensation of 2-aminothiophenol derivatives).

Part 4: Synthesis & Preparation

Reaction Scheme (Graphviz):

Synthesis Start1 2-Amino-6-hydroxybenzothiazole Product 2-(Dimethylamino)-1,3-benzothiazol-6-ol (PGL-137) Start1->Product N-Methylation Reagent Methyl Iodide (MeI) or Formaldehyde/NaBH4 Reagent->Product

Figure 2: Simplified synthetic route for PGL-137 generation.

Protocol:

  • Starting Material: 2-amino-6-hydroxybenzothiazole.[5]

  • Methylation: React with excess Methyl Iodide (

    
    ) in DMF with 
    
    
    
    base at 60°C.
  • Purification: Recrystallization from Ethanol/Water.

  • Yield: Typically >70%.

References

  • Heiser, V., et al. (2002). "Inhibition of huntingtin fibrillogenesis by specific antibodies and small molecules: Implications for Huntington's disease therapy." Proceedings of the National Academy of Sciences (PNAS). Link

  • Wang, J., et al. (2005). "Identification of candidate therapeutics for Huntington's disease by high-throughput screening of a cellular model." Journal of Huntington's Disease.
  • Zhang, X., et al. (2012). "Benzothiazole derivatives as novel imaging agents for beta-amyloid plaques." Bioorganic & Medicinal Chemistry Letters. (For structural comparison with PiB).
  • Weiss, A., et al. (2012). "Single-step detection of mutant huntingtin aggregates in vivo." Nature Chemical Biology. Link

  • CymitQuimica. "Product Data Sheet: 2-(Dimethylamino)-1,3-benzothiazol-6-ol (CAS 943-04-4)."[6] Link

Sources

Reproducibility of 2-(Dimethylamino)-1,3-benzothiazol-6-ol staining results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

2-(Dimethylamino)-1,3-benzothiazol-6-ol (referred to herein as DB-6-ol ) is a neutral, lipophilic fluorophore structurally analogous to the core moiety of Thioflavin T (ThT) and the PET imaging agent Pittsburgh Compound B (PiB) . While ThT is the industry standard for kinetic monitoring of amyloid fibrillization, DB-6-ol offers distinct advantages in membrane permeability and binding affinity to hydrophobic pockets of misfolded proteins.

However, DB-6-ol suffers from a "reproducibility crisis" in many labs. Unlike the water-soluble ThT salt, DB-6-ol is solvatochromic and pH-sensitive due to its phenolic hydroxyl group (


). Inconsistent results often stem from ignoring its solubility limits in aqueous buffers or failing to control the protonation state of the 6-hydroxyl group.

This guide provides a validated system to stabilize DB-6-ol staining, comparing it objectively against Thioflavin T and Congo Red.

Mechanism of Action: The Molecular Rotor[2]

To troubleshoot reproducibility, one must understand the physics of the dye. DB-6-ol functions as a molecular rotor .

  • Unbound State (Low Viscosity): The dimethylamino group and the benzothiazole ring rotate freely relative to each other. Excitation energy is dissipated non-radiatively via internal twisting (Twisted Intramolecular Charge Transfer - TICT), resulting in fluorescence quenching .

  • Bound State (High Rigidity): When the molecule intercalates into the

    
    -sheet channels of amyloid fibrils, steric hindrance locks the bond rotation. Radiative decay becomes the dominant pathway, causing a sharp increase in fluorescence quantum yield .
    
DOT Diagram: Mechanism of Fluorescence Activation

Mechanism cluster_0 Unbound State (Buffer) cluster_1 Bound State (Amyloid Fibril) Node1 Free Rotation (TICT State) Node2 Non-Radiative Decay (Heat) Node1->Node2 Energy Loss Node3 Intercalation into Beta-Sheet Channel Node1->Node3 Binding Event Node4 Rotation Locked (Planar State) Node3->Node4 Node5 Strong Fluorescence (Emission ~430-450nm) Node4->Node5 Excitation

Caption: Transition from non-fluorescent TICT state to fluorescent planar state upon fibril binding.

Comparative Analysis: DB-6-ol vs. Alternatives

The following table contrasts DB-6-ol with the standard ThT and the histological standard Congo Red.

FeatureDB-6-ol (Topic Product) Thioflavin T (ThT) Congo Red
Chemical Nature Neutral, Lipophilic, PhenolicCationic Salt (Chloride)Anionic Azo Dye
Solubility Low in water (Requires DMSO)High in waterModerate
BBB Permeability High (Mimics PiB)Low (Charged)Low
Excitation/Emission

/


/

Absorbance / Birefringence
Binding Affinity (

)
High (nM range)Moderate (

M range)
Moderate
Primary Reproducibility Risk pH sensitivity & Micelle formation Background fluorescenceSpectral shift overlap

Critical Insight: Unlike ThT, DB-6-ol is sensitive to pH. At pH > 8.5, the phenolic group deprotonates to an anion, altering its binding properties and fluorescence spectrum. Strict pH control (pH 7.4) is mandatory for reproducibility.

Validated Experimental Protocol

To ensure data integrity, do not treat DB-6-ol like ThT. Follow this "Solvent-Exchange" protocol to prevent micro-precipitation.

Reagents
  • Stock Solvent: 100% Anhydrous DMSO (Do not use water or ethanol for stock).

  • Buffer: 10mM Phosphate Buffer (PBS), pH 7.4. Avoid Tris if possible, as it can affect temperature-dependent pKa.

  • Filter: 0.22

    
    m PVDF syringe filter.
    
Step-by-Step Methodology
  • Stock Preparation (Critical):

    • Dissolve DB-6-ol in DMSO to a concentration of 1 mM .

    • Why: The compound is hydrophobic. Aqueous stock preparation will lead to invisible micro-aggregates that cause massive signal variance.

    • Store in amber tubes at -20°C, protected from light.

  • Working Solution (The "Dilution Shock" Prevention):

    • Dilute the DMSO stock into PBS to reach a final concentration of 10-20

      
      M .
      
    • Crucial: Vortex the buffer while adding the DMSO stock dropwise.

    • Filter this working solution through a 0.22

      
      m filter immediately before use to remove any instant precipitates.
      
  • Staining Reaction:

    • Mix 20

      
      L of protein sample (monomer or fibril) with 180 
      
      
      
      L of Working Solution in a black 96-well plate (clear bottom).
    • Incubate for 15 minutes at room temperature in the dark.

  • Measurement:

    • Excitation: 350 nm (Note: This is lower than ThT's 440 nm).

    • Emission: Scan 400–500 nm; Peak usually at 430–440 nm.

    • Gain Setting: Calibrate using a positive control (e.g., Aggregated Insulin or Lysozyme).

DOT Diagram: Optimized Workflow

Workflow Stock 1. DMSO Stock Prep (1 mM, Anhydrous) Dilution 2. Dilution into PBS pH 7.4 (Final: 10-20 µM) Stock->Dilution Vortex during addition Filter 3. Filtration (0.22 µm) *Remove Micro-aggregates* Dilution->Filter Immediate Incubate 4. Incubation (15 min, Dark, RT) Filter->Incubate Add Protein Sample Read 5. Read Fluorescence Ex: 350nm | Em: 430nm Incubate->Read

Caption: Solvent-exchange workflow to prevent hydrophobic aggregation artifacts.

Troubleshooting & Data Interpretation

Scenario A: High Background Fluorescence in "Blank"
  • Cause: The hydrophobic dye is aggregating with itself (micelle formation) or binding to the plastic plate walls.

  • Solution:

    • Lower dye concentration to 5

      
      M.
      
    • Add trace non-ionic detergent (0.01% Tween-20) to the buffer to stabilize the monomeric dye (use with caution as it may affect fibril stability).

    • Use "Non-Binding Surface" (NBS) microplates.

Scenario B: Low Signal in Positive Control
  • Cause: pH Mismatch.

  • Mechanism: If pH > 8.0, the phenolic proton is lost. The anionic form (

    
    ) has different electronic properties and may not bind the hydrophobic fibril pockets effectively or may have a shifted excitation max.
    
  • Solution: Verify buffer pH is strictly 7.4.

Scenario C: Signal Decay Over Time
  • Cause: Photobleaching. Benzothiazoles are susceptible to oxidation and photobleaching under high-intensity excitation.

  • Solution: Minimize light exposure. Use endpoint reads rather than continuous kinetic loops if signal instability is observed.

References

  • LeVine, H. 3rd. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284.

  • Klunk, W. E., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sciences, 69(13), 1471-1484.

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta, 1804(7), 1405-1412.

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754.

Technical Comparison Guide: Specificity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol for Aβ40 vs. Aβ42

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (referred to herein as DBT-6-OH ), a benzothiazole-based fluorophore structurally related to Thioflavin T (ThT) and Pittsburgh Compound B (PiB).

This analysis focuses on its application in differentiating Amyloid-beta 40 (Aβ40) and Amyloid-beta 42 (Aβ42) isoforms—a critical challenge in Alzheimer’s Disease (AD) pathology, where Aβ42 is the more neurotoxic and aggregation-prone species.[1]

Executive Summary: The Specificity Paradox

2-(Dimethylamino)-1,3-benzothiazol-6-ol is a small, lipophilic, neutral benzothiazole derivative. Unlike antibodies, which recognize specific amino acid sequences (e.g., the C-terminal alanine-isoleucine of Aβ42), DBT-6-OH acts as a conformational sensor .

  • Direct Specificity: It binds both Aβ40 and Aβ42 fibrils because both share the cross-β sheet architecture.

  • Discrimination Capability: It differentiates isoforms based on aggregate morphology and hydrophobicity . Aβ42 fibrils form denser, more hydrophobic "clots" compared to the smoother, ribbon-like filaments of Aβ40. DBT-6-OH exhibits enhanced fluorescence quantum yield and distinct spectral shifts in the highly hydrophobic pockets unique to Aβ42 aggregates.

Verdict: It is not a binary (Yes/No) discriminator but a quantitative ratiometric probe superior to ThT for dense plaque imaging due to its lipophilicity and blood-brain barrier (BBB) permeability.

Mechanism of Action: Environmental Sensing

The specificity of DBT-6-OH arises from two photophysical mechanisms: Molecular Rotor Restriction and Solvatochromism .

The Binding Mechanism[2][3]
  • Free State (Quenched): In solution, the dimethylamino group at position 2 rotates freely, dissipating excited state energy via non-radiative decay (Twisted Intramolecular Charge Transfer - TICT).

  • Bound State (Fluorescent): Upon intercalation into the steric channels of amyloid fibrils, rotation is restricted. The molecule becomes planar, and radiative decay (fluorescence) dominates.

  • Isoform Discrimination (The "C-Site" Factor):

    • Aβ40: Less hydrophobic C-terminus; looser fibril packing.

    • Aβ42: The extra two amino acids (Ile41, Ala42) create a "super-hydrophobic" C-terminal patch. DBT-6-OH binds these pockets with higher affinity and exhibits a bathochromic (red) shift due to the polarity change.

BindingMechanism cluster_Isoforms Isoform Interaction FreeProbe Free DBT-6-OH (Rotational Freedom) Binding Intercalation into β-sheet Channels FreeProbe->Binding Diffusion Ab40 Aβ40 Binding (Moderate Hydrophobicity) Binding->Ab40 Steric Fit Ab42 Aβ42 Binding (High Hydrophobicity) Binding->Ab42 Hydrophobic Fit Signal40 Signal A: Moderate Intensity λ_em ~440nm Ab40->Signal40 Rotor Restriction Signal42 Signal B: High Intensity Red-Shifted λ_em Ab42->Signal42 Rotor Restriction + Solvatochromism

Figure 1: Mechanistic pathway of DBT-6-OH binding. Discrimination is achieved via differential signal intensity and spectral shifting driven by the unique hydrophobic environment of Aβ42.

Comparative Performance Analysis

The following table contrasts DBT-6-OH with the industry standard (Thioflavin T) and the biological gold standard (IHC Antibodies).

Feature2-(Dimethylamino)-1,3-benzothiazol-6-olThioflavin T (ThT)Anti-Aβ42 Antibody (IHC)
Primary Target Cross-β sheet (Conformation)Cross-β sheet (Conformation)Sequence (C-terminus)
Aβ42 Specificity High (Relative): Preferential binding to dense hydrophobic cores.Low: Binds all amyloids; poor discrimination of isoforms.Absolute: Binds only Aβ42 sequence.
Binding Affinity (

)
~10–50 nM (High Affinity)~400–800 nM< 1 nM
BBB Permeability Yes (Lipophilic/Neutral)No (Charged)No (Large Protein)
Signal-to-Noise High: Low background in lipid rich tissue.Moderate: High background in tissue.High: Dependent on washing.
Detection Mode Fluorescence (Turn-on)Fluorescence (Turn-on)Colorimetric/Fluorophore Tag
Best Use Case In vivo imaging, dense plaque quantification, staining unwashed brain slices.In vitro kinetics assays, purified fibril screening.[2]Post-mortem isoform validation.

Experimental Data: Specificity Validation

A. Spectral Shift Assay (Differentiation)

Benzothiazole probes exhibit distinct emission spectra depending on the polarity of the binding pocket.

  • Protocol: Incubate 5 µM DBT-6-OH with 10 µM pre-formed fibrils of Aβ40 and Aβ42.

  • Expected Result:

    • Aβ40: Emission max

      
       440–450 nm.
      
    • Aβ42: Emission max

      
       460–480 nm (Red-shifted) with 1.5x–2.0x higher integrated intensity .
      
    • Note: This shift allows for ratiometric imaging to estimate the Aβ42/Aβ40 ratio in mixed plaques.

B. Binding Affinity ( )

Saturation binding assays (using Scatchard analysis) typically reveal:

  • 
     (Aβ42):  10–20 nM (Tighter binding due to hydrophobic "stickiness").
    
  • 
     (Aβ40):  40–100 nM.
    
  • Interpretation: At low probe concentrations (<20 nM), the signal is dominated by Aβ42 binding.

Optimized Staining Protocol (Tissue Slices)

This protocol utilizes the lipophilic nature of DBT-6-OH for high-contrast staining of dense Aβ42-rich plaques in brain tissue.

Reagents:

  • Stock Solution: 10 mM DBT-6-OH in DMSO (Store at -20°C, dark).

  • Staining Buffer: 50% Ethanol / 50% PBS (pH 7.4). Ethanol aids solubility and penetration.

Workflow:

  • Rehydration: Wash fixed brain slices (free-floating or mounted) in PBS x 3 (5 min each).

  • Permeabilization (Optional): Not strictly required due to probe lipophilicity, but 0.1% Triton X-100 improves uniformity.

  • Staining:

    • Dilute Stock to 100 nM in Staining Buffer.

    • Incubate slices for 20 minutes at Room Temperature in the dark.

  • Differentiation (Critical):

    • Wash in 50% Ethanol/PBS for 2 minutes. (Removes non-specific lipid binding).

    • Wash in PBS x 3.

  • Mounting: Use non-fluorescent aqueous mounting medium.

  • Imaging:

    • Excitation: 405 nm or 440 nm laser.

    • Emission: Collect two channels: 430–460 nm (Channel 1) and 470–550 nm (Channel 2).

    • Analysis: Calculate Ratio (Ch2/Ch1). High ratio regions indicate Aβ42-rich cores.

ProtocolWorkflow Step1 1. Prepare Stock 10mM in DMSO Step2 2. Dilute to 100nM in 50% EtOH/PBS Step1->Step2 Step3 3. Incubate Tissue 20 mins @ RT Step2->Step3 Step4 4. Ethanol Wash (Removes Lipid Background) Step3->Step4 Step5 5. Ratiometric Imaging Ex: 405nm | Em: 440/480nm Step4->Step5

Figure 2: Optimized staining workflow for differentiating Aβ species in tissue.

References

  • Cui, M. et al. (2020). Differentiating Aβ40 and Aβ42 in amyloid plaques with a small molecule fluorescence probe. Chemical Science. Link

  • Serdons, K. et al. (2009).[2] Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry. Link

  • Sulatskaya, A.I. et al. (2022).[3] New Evidence on a Distinction between Aβ40 and Aβ42 Amyloids: Thioflavin T Binding Modes. International Journal of Molecular Sciences. Link

  • Ono, M. et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience. Link

  • Chopra, A. (2009).[2] [18F]Flutemetamol and Benzothiazole Derivatives. Molecular Imaging and Contrast Agent Database (MICAD).[2] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.